molecular formula C9H19Cl2N B3054010 1-(3-Chloropropyl)azepane hydrochloride CAS No. 57616-77-0

1-(3-Chloropropyl)azepane hydrochloride

Número de catálogo: B3054010
Número CAS: 57616-77-0
Peso molecular: 212.16 g/mol
Clave InChI: GQEZLLGQUIRVHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Chloropropyl)azepane hydrochloride is a useful research compound. Its molecular formula is C9H19Cl2N and its molecular weight is 212.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Chloropropyl)azepane hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Chloropropyl)azepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloropropyl)azepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(3-chloropropyl)azepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClN.ClH/c10-6-5-9-11-7-3-1-2-4-8-11;/h1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEZLLGQUIRVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513610
Record name 1-(3-Chloropropyl)azepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57616-77-0
Record name NSC92177
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Chloropropyl)azepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1-(3-Chloropropyl)azepane Hydrochloride (CAS 57616-77-0): A Core Building Block in Medicinal Chemistry and Receptor Ligand Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks is paramount for the efficient assembly of complex pharmacophores. 1-(3-Chloropropyl)azepane hydrochloride (CAS 57616-77-0) is a highly versatile, bifunctional alkylating agent widely utilized in the synthesis of central nervous system (CNS) therapeutics and receptor ligands[1]. By providing a pre-assembled azepanyl-propyl moiety, this reagent enables medicinal chemists to rapidly functionalize aromatic scaffolds, particularly in the development of Histamine H3 receptor antagonists and dual-acting acetylcholinesterase (AChE) inhibitors[2].

This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and pharmacological applications of 1-(3-chloropropyl)azepane hydrochloride, designed to serve as a self-validating reference for research and development professionals.

Chemical Identity & Physicochemical Properties

Understanding the baseline properties of this reagent is critical for optimizing reaction conditions, particularly regarding solubility and electrophilic reactivity.

PropertyValue
Chemical Name 1-(3-Chloropropyl)azepane hydrochloride[1]
Synonyms N-(3-Chloropropyl)hexamethyleneimine hydrochloride
CAS Number 57616-77-0[1]
Molecular Formula C₉H₁₈ClN · HCl (or C₉H₁₉Cl₂N)[1]
Molecular Weight 212.16 g/mol [1]
Purity Standards ≥ 95% (typically verified by HPLC/NMR)[1]
Storage Conditions 2–8°C, desiccated, protected from moisture[1]

Mechanistic Role in Drug Design: The Azepanyl-Propyl Pharmacophore

The incorporation of the 3-(azepan-1-yl)propyl group into a drug scaffold is not arbitrary; it is a highly calculated structural decision driven by structure-activity relationship (SAR) optimization[2].

  • The Azepane Ring (Steric & Lipophilic Profile): Compared to smaller nitrogen heterocycles like pyrrolidine (5-membered) or piperidine (6-membered), the 7-membered azepane ring introduces a larger hydrophobic surface area and distinct conformational flexibility. This bulk is highly advantageous for occupying deep, lipophilic allosteric or orthosteric pockets within G-protein coupled receptors (GPCRs)[3]. Furthermore, the tertiary amine acts as a critical hydrogen bond acceptor/protonation site at physiological pH.

  • The Propyl Linker (Spatial Geometry): The three-carbon alkyl chain serves as an optimal spacer. It provides the exact angstrom distance required between the basic nitrogen of the azepane ring and the core aromatic scaffold (e.g., a quinazolinone or phenoxy ring) to achieve high-affinity binding without inducing steric clash[4].

Synthesis and Handling Protocols

As a Senior Application Scientist, it is crucial to understand not just how to use this reagent, but how it is made and why it reacts the way it does. The synthesis relies on the chemoselective exploitation of differential leaving group kinetics.

Synthesis of 1-(3-Chloropropyl)azepane Hydrochloride

The industrial and bench-scale synthesis involves the N-alkylation of hexamethyleneimine (azepane) with 1-bromo-3-chloropropane[5].

Step-by-Step Methodology:

  • Preparation: Purge a dry, multi-neck round-bottom flask with argon. Charge the flask with 1-bromo-3-chloropropane (1.0 eq) and a biphasic or non-polar solvent system (e.g., cyclohexane/MTBE)[6].

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HBr generated during the reaction. This prevents the hexamethyleneimine from becoming protonated, which would render it non-nucleophilic and halt the reaction[6].

  • Amine Addition: Add hexamethyleneimine (1.0 eq) dropwise while maintaining the internal temperature strictly below 35°C using a cooling bath[5].

    • Causality: Bromide is a highly polarizable, excellent leaving group compared to chloride. Keeping the temperature low ensures strictly chemoselective Sₙ2 attack at the brominated carbon. Elevated temperatures would provide the activation energy necessary for the amine to attack the chlorinated carbon, leading to unwanted dimerization or oligomerization[3].

  • Workup & Salt Formation: Filter the inorganic salts, wash the organic layer with saturated NaHCO₃, and concentrate the free base[3]. Dissolve the resulting oil in dry diethyl ether and introduce anhydrous HCl gas to precipitate the hydrochloride salt.

    • Causality: The free base is susceptible to air oxidation and is difficult to handle. Conversion to the HCl salt yields a highly stable, weighable solid that extends shelf-life[1].

Application Protocol: Sₙ2 Alkylation of Target Scaffolds

To attach the azepanyl-propyl moiety to a target drug scaffold (e.g., a phenol to create an ether linkage), the following self-validating protocol is recommended.

Step-by-Step Methodology:

  • Activation: Dissolve the target phenol/amine scaffold (1.0 eq) in anhydrous DMF. Add Cesium Carbonate (Cs₂CO₃, 2.5 eq) and a catalytic amount of Sodium Iodide (NaI, 0.1 eq).

    • Causality: Cs₂CO₃ provides optimal basicity and solubility in DMF for complete deprotonation of the nucleophile. The NaI facilitates an in situ Finkelstein reaction, converting the relatively poor alkyl chloride of the reagent into a highly reactive alkyl iodide, drastically accelerating the Sₙ2 substitution[3].

  • Coupling: Add 1-(3-chloropropyl)azepane hydrochloride (1.2 eq). Heat the mixture to 70–80°C for 4–6 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the starting scaffold mass and the emergence of the [M+H]+ peak corresponding to the azepanyl-propyl adduct confirms successful coupling.

  • Isolation: Quench with ice water, extract with ethyl acetate, and wash extensively with brine to remove residual DMF. Purify via flash chromatography (DCM:MeOH gradient).

AlkylationWorkflow A 1-(3-Chloropropyl)azepane Hydrochloride (Electrophile) C Base (Cs2CO3) + NaI Solvent (DMF) Heat (70-80°C) A->C B Phenol/Amine Scaffold (Nucleophile) B->C D Azepanyl-Propyl Functionalized Ligand C->D SN2 Substitution (O- or N-Alkylation)

Caption: Workflow for Sₙ2 alkylation using 1-(3-chloropropyl)azepane hydrochloride via in situ Finkelstein catalysis.

Applications in Receptor Pharmacology

The most prominent application of 1-(3-chloropropyl)azepane hydrochloride is in the synthesis of non-imidazole Histamine H3 receptor antagonists [2].

Historically, H3 antagonists relied on an imidazole ring, which caused severe off-target effects (e.g., CYP450 inhibition). Modern drug design replaced the imidazole with non-aromatic nitrogen heterocycles like azepane[4]. When the azepanyl-propyl group is grafted onto scaffolds like pyridizinones or quinazolinones, the resulting ligands exhibit potent, selective H3 antagonism[2].

Because the H3 receptor functions primarily as a presynaptic autoreceptor, its antagonism blocks the Gi/o-coupled signaling pathway. This prevents the typical decrease in intracellular cAMP, thereby promoting the exocytosis of neurotransmitters such as histamine, acetylcholine, and dopamine—making these compounds highly valuable for treating neurodegenerative disorders, ADHD, and narcolepsy[4].

H3ReceptorLogic Ligand Azepanyl-Propyl Ligand (Non-imidazole H3 Antagonist) H3R Histamine H3 Receptor (Presynaptic Autoreceptor) Ligand->H3R Competitive Binding GPCR Gi/o Protein Coupling (Inhibited) H3R->GPCR Blocks Activation cAMP Intracellular cAMP Levels (Maintained/Elevated) GPCR->cAMP Prevents cAMP Decrease Release Neurotransmitter Release (Histamine, ACh, Dopamine) cAMP->Release Promotes Exocytosis

Caption: Mechanism of action for azepanyl-propyl based Histamine H3 receptor antagonists.

Analytical Characterization & Validation

To ensure the integrity of the synthesized azepanyl-propyl derivatives, rigorous analytical validation is required:

  • ¹H NMR (CDCl₃ or DMSO-d₆): The successful incorporation of the azepanyl-propyl group is definitively marked by the appearance of a multiplet around 1.50–1.70 ppm (integrating for 8 protons of the azepane ring) and the shifting of the propyl chain protons. The terminal CH₂ adjacent to the basic nitrogen typically appears as a triplet near 2.50–2.60 ppm.

  • Mass Spectrometry (ESI-MS): The basic nature of the azepane nitrogen ensures excellent ionization in positive mode, yielding a strong [M+H]+ signal that serves as a rapid diagnostic tool during reaction monitoring.

References

  • Schwindeman, J. A., et al. "Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds". US Patent US20010023305A1, 2001.
  • Silva, A., et al. "Process for the preparation of chloroalkyl substituted cyclic amines". World Intellectual Property Organization Patent WO2023030667A1, 2023.
  • Chatterjee, S., et al. "Pyridizinone derivatives and the use thereof as H3 inhibitors". US Patent US8247414B2 (Cephalon, Inc.), 2012.

Sources

The Azepane Scaffold: A Versatile Framework for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide to the Potential Research Applications of Azepane Derivatives

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has steadily emerged as a privileged structure in the field of medicinal chemistry. Its inherent three-dimensional conformation provides a versatile framework for diverse chemical substitutions, enabling the meticulous tuning of physicochemical and pharmacokinetic properties.[1] This structural flexibility allows azepane derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] This technical guide provides a comprehensive overview of the burgeoning research applications of azepane derivatives, with a focus on their therapeutic potential in oncology, neurodegenerative diseases, and infectious diseases. We will delve into the synthetic strategies, mechanisms of action, and provide field-proven experimental protocols to empower researchers in their quest for novel therapeutics.

The Azepane Core: Synthetic Strategies and Structural Significance

The synthesis of the azepane ring can be accomplished through various strategies, including ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences.[3] A notable example is the synthesis of dibenzo[b,f]azepine derivatives, which form the core of several clinically important drugs. A common synthetic route involves the reaction of 5H-dibenzo[b,f]azepine-5-carbonyl chloride with various amines to introduce diverse functionalities.[4]

Experimental Protocol: Synthesis of (5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone

This protocol describes a representative synthesis of a dibenzo[b,f]azepine derivative, a key intermediate for various bioactive compounds.

Materials:

  • 5H-dibenzo[b,f]azepine-5-carbonyl chloride

  • 1-phenylpiperazine

  • Triethylamine

  • Dry dioxane

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-phenylpiperazine (0.64 g, 0.004 mol) and triethylamine (0.4 g, 0.6 mL, 0.004 mol) in 45 mL of dry dioxane.

  • To this solution, add a solution of 5H-dibenzo[b,f]azepine-5-carbonyl chloride (1 g, 0.004 mol) dissolved in 30 mL of dry dioxane dropwise under continuous magnetic stirring at room temperature.[4] A precipitate of triethylamine hydrochloride will gradually form.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Work-up the reaction mixture by filtering off the precipitate and concentrating the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol, to yield the desired (5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone.[4]

Characterization: The final product should be characterized using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), 1H-NMR, 13C-NMR, and Mass Spectrometry (MS) to confirm its identity and purity.[4]

Therapeutic Landscape of Azepane Derivatives

The unique structural features of the azepane scaffold have been exploited to develop potent and selective modulators of various biological targets, leading to promising applications in several therapeutic areas.

Oncology: Targeting Key Signaling Pathways

Azepane derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes like cell proliferation and survival.[2]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[5] Several azepine derivatives have been designed to inhibit this pathway, thereby inducing apoptosis and halting tumor progression. These inhibitors can act at various nodes within the pathway, disrupting the downstream signaling cascade that promotes cancer cell survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Azepane Azepane Derivative (Inhibitor) Azepane->PI3K Azepane->Akt

Modulation of the PI3K/Akt Signaling Pathway by Azepane Derivatives.

Mechanism of Action: PTPN2/PTPN1 Inhibition in Cancer Immunotherapy

Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of immune signaling pathways.[6] Their inhibition in cancer cells can enhance their sensitivity to immune checkpoint inhibitors and promote an anti-tumor immune response.[6][7] Azepane-containing derivatives are being explored as potent inhibitors of PTPN2 and PTPN1, offering a promising strategy for cancer immunotherapy.[8] By blocking these phosphatases, azepane derivatives can augment T-cell activation and effector functions, leading to enhanced tumor cell killing.[6][9]

PTPN2_Inhibition cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell TCR TCR JAK_STAT JAK/STAT Signaling TCR->JAK_STAT Activation T-Cell Activation & Effector Function JAK_STAT->Activation PTPN2_PTPN1 PTPN2/PTPN1 PTPN2_PTPN1->JAK_STAT Inhibits IFN_Signaling IFN Signaling PTPN2_PTPN1->IFN_Signaling Inhibits Antigen_Presentation Antigen Presentation IFN_Signaling->Antigen_Presentation Azepane Azepane Derivative (Inhibitor) Azepane->PTPN2_PTPN1

Inhibition of PTPN2/PTPN1 by Azepane Compounds in Cancer Immunotherapy.

Quantitative Data: Anticancer Activity of Azepane Derivatives

The following table summarizes the in vitro cytotoxic activity of representative azepane derivatives against various human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
N-(4-ethoxyphenyl)azepane-1-sulfonamideMCF-7 (Breast Cancer)8.5 ± 0.7[10]
N-(4-ethoxyphenyl)azepane-1-sulfonamideHCT116 (Colon Cancer)7.9 ± 0.6[10]
Dibenzo[b,f]azepine derivative 5eLeukaemia SR13.05 ± 0.62[11]
Pyrrolo[1,2-a]azepine derivative 5bHCT116 (Colon Cancer)0.0401[2]
Pyrrolo[1,2-a]azepine derivative 6HepG2 (Liver Cancer)0.0016[2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of novel compounds.[12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Azepane derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the azepane derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 72 hours).[1][10]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined from this curve using non-linear regression analysis.[10][14][15]

Neurodegenerative Diseases: Targeting Amyloid-β Production

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[14] Azepane derivatives have shown promise as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ.[16][17]

Mechanism of Action: BACE1 Inhibition

BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides.[3][18] By inhibiting BACE1, azepane derivatives can reduce the production of Aβ, thereby potentially slowing the progression of Alzheimer's disease.[1][14]

BACE1_Inhibition APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) Peptide C99->Abeta Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation Azepane Azepane Derivative (BACE1 Inhibitor) Azepane->BACE1

Inhibition of Amyloid-β Production by Azepane-based BACE1 Inhibitors.

Experimental Protocol: BACE1 Inhibition Assay

This fluorogenic assay measures the ability of a compound to inhibit the enzymatic activity of BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate

  • Assay buffer

  • Azepane derivative test compounds

  • Known BACE1 inhibitor (positive control)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the azepane test compounds and the positive control in assay buffer.

  • Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound or control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm).[19]

  • Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Infectious Diseases: Combating Microbial Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[20] Azepane derivatives have demonstrated promising activity against a range of bacteria and fungi.[21]

Quantitative Data: Antimicrobial Activity of Azepane Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of a representative azepane derivative against various microbial strains.

CompoundOrganismMIC (µg/mL)Reference
Pyridobenzazepine derivative 8E. coli39[13]
Pyridobenzazepine derivative 8S. aureus39[13]
Pyridobenzazepine derivative 8P. aeruginosa78[13]
Azepanouvaol 8MRSA≤ 0.15 µM[21]
3-amino-3,4-seco-4(23)-en derivative of uvaol 21MRSA≤ 0.15 µM[21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[22][23]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Azepane derivative stock solution

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the azepane derivative in the broth medium in a 96-well plate.[1]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22] This can be determined visually or by measuring the optical density.

Conclusion and Future Directions

The azepane scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its inherent structural flexibility allows for the design of potent and selective modulators of a wide range of biological targets. The research applications highlighted in this guide, from oncology and neurodegenerative diseases to infectious diseases, underscore the significant potential of azepane derivatives in addressing unmet medical needs.

Future research in this area should continue to focus on the structure-activity relationship studies to further optimize the potency and selectivity of these compounds.[1] A deeper understanding of their mechanisms of action and safety profiles will be crucial for their successful translation into clinical applications. The continued exploration of novel synthetic methodologies will also be vital for expanding the chemical diversity of azepane libraries, paving the way for the discovery of the next generation of azepane-based therapeutics.

References

  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. (2025). BenchChem.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2026). ResearchGate.
  • Comparative Analysis of the Anticancer Efficacy of N-(4-ethoxyphenyl)azepane-1-sulfonamide. (2025). BenchChem.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). ResearchGate.
  • Application Notes and Protocols for Assessing the Anticancer Activity of Azepane-2,5-dione Derivatives. (2025). BenchChem.
  • BACE1 Assay Kit. (n.d.). BPS Bioscience.
  • Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. (2021). PMC.
  • MTT assay protocol. (n.d.). Abcam.
  • Synthesis of 5H-dibenzo(b,f)azepine-5-carboxylic acid [3-chloro-2- (substitutedphenyl). (n.d.). NISCair. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8AKqVlinyroHxHNw-5AfzwO8AEXutAxwpVP88K8SikzRr_V_EV4mf0rKNfdzrkYLLBs4Y82ABihdXpI6UKs9JIy4nsBFbljkM2tVhKYplbwwNEOybiQx7CMnV_7Nsa6Op8s4DJR3r_Gl-OTH2mFK92pnRv8AR17EJJniWJSG_ffTxsPjmFQRqvHAYBUlD
  • Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay. (2025). BenchChem.
  • The role of APP and BACE1 trafficking in APP processing and amyloid-β generation. (2013). PMC.
  • PTPN2/1. (n.d.). AbbVie Science.
  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma.
  • Synthesis and antimicrobial activity of azepine and thiepine derivatives. (2016). ResearchGate.
  • The PTPN1 and PTPN2 phosphatases are Cooperative Regulators of Cancer Cell Immune Evasion. (2025). Sciety.
  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube.
  • SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. (n.d.). Annals of the University of Bucharest.
  • Cancer immunotherapy candidate provokes powerful dual response in cancer and immune cells. (2023). Broad Institute.
  • Uncovering the individual immunotherapeutic roles of PTPN1 and PTPN2 in T cells during dual inhibition. (2025). PMC.
  • Discovery of BACE1 Inhibitors for the Treatment of Alzheimer's Disease. (2017). IntechOpen.
  • Practical Guide to Interpretation of Antimicrobial Susceptibility Test. (2017). WSAVA 2017 Congress.
  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023). PMC.
  • What are BACE1 inhibitors and how do they work?. (2024). Patsnap Synapse.
  • Foundational Research on the PI3K/Akt Signaling Pathway of Anticancer Agent 41. (2025). BenchChem.

Sources

The Bicyclic Bridge to Complexity: An In-depth Technical Guide to the Mechanism of Action of 1-(3-Chloropropyl)azepane Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloropropyl)azepane hydrochloride is a versatile reagent in organic synthesis, primarily utilized as a potent alkylating agent for the introduction of the azepan-1-ylpropyl moiety onto a diverse range of nucleophilic substrates. Its significance is particularly pronounced in the field of medicinal chemistry, where the azepane scaffold is a key structural component in numerous therapeutic agents. This guide elucidates the core mechanism of action, which proceeds not through a simple direct substitution, but via the formation of a highly reactive, transient bicyclic azepanium ion intermediate. We will explore the underlying principles governing its reactivity, provide field-proven insights into its application, and present detailed, representative protocols for its use in the N-alkylation of pharmaceutically relevant scaffolds.

Introduction: The Azepane Moiety in Modern Drug Discovery

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in contemporary drug design. Its conformational flexibility and three-dimensional structure allow for the precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. Consequently, the azepane motif is found in a variety of approved pharmaceuticals, including the antihistamine Azelastine and the anti-diabetic agent Tolazamide. The efficient and controlled introduction of this key structural unit is therefore of paramount importance to drug development programs. 1-(3-Chloropropyl)azepane hydrochloride serves as a key building block for this purpose, offering a reliable method for the installation of a propyl-linked azepane group.

The Core Mechanism of Action: Unveiling the Bicyclic Azepanium Ion

The reactivity of 1-(3-chloropropyl)azepane hydrochloride is not dictated by a simple SN2 displacement of the chloride by a nucleophile. Instead, its potent alkylating ability is a direct consequence of an intramolecular cyclization to form a transient, yet highly reactive, bicyclo[4.1.0]azepanium ion (also referred to as a 1-azoniaspiro[3.6]decane system). This mechanistic pathway is well-documented for analogous haloalkylamines, such as 1-(3-chloropropyl)pyrrolidine, which forms a corresponding azetidinium ion.[1]

The process can be dissected into two key stages:

Stage 1: Intramolecular Cyclization (Rate-Determining Step)

In solution, the azepane nitrogen acts as an internal nucleophile, displacing the chloride on the propyl chain in an intramolecular SN2 reaction. This cyclization is the rate-determining step of the overall alkylation process. The hydrochloride salt form of the reagent necessitates the use of a base to liberate the free amine, which is the active species in this intramolecular cyclization.

Stage 2: Nucleophilic Ring-Opening

The resulting bicyclic azepanium ion is a highly strained, charged species. The four-membered ring fused to the seven-membered ring creates significant ring strain, rendering the methylene carbons of the four-membered ring highly electrophilic. An external nucleophile will readily attack one of these electrophilic carbons, leading to the opening of the four-membered ring and the formation of the final N-alkylated product. This ring-opening is a rapid process, driven by the release of ring strain.

Mechanism_of_Action cluster_0 Stage 1: Formation of the Bicyclic Azepanium Ion (Rate-Determining) cluster_1 Stage 2: Nucleophilic Attack and Ring-Opening Start 1-(3-Chloropropyl)azepane (free base) Intermediate Bicyclic Azepanium Ion (Highly Strained) Start->Intermediate Intramolecular SN2 Cyclization (Slow) Product N-Alkylated Product Intermediate->Product Nucleophilic Attack (Fast, Strain Release) Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate

Figure 1: Mechanism of action of 1-(3-chloropropyl)azepane.

This two-step mechanism has significant implications for the practical application of this reagent. The overall reaction rate is governed by the formation of the azepanium ion, not the concentration or nucleophilicity of the external nucleophile.

Applications in Drug Development: Synthesis of Azepane-Containing Scaffolds

The primary application of 1-(3-chloropropyl)azepane hydrochloride is in the N-alkylation of a wide variety of nucleophiles, particularly those found in pharmaceutically active molecules.

Table 1: Representative Nucleophiles for Alkylation with 1-(3-Chloropropyl)azepane

Nucleophile ClassFunctional GroupResulting StructureRelevance
Phenols Ar-OHAryl etherCommon motif in GPCR ligands and enzyme inhibitors.
Indoles Indole N-HN-alkylated indoleCore structure of many alkaloids and neurological drugs.
Amines (Primary/Secondary) R-NH2, R2NHTertiary amine/Quaternary ammonium saltFound in a vast array of pharmaceuticals.
Thiols R-SHThioetherImportant in various bioactive compounds.

While specific, publicly available protocols detailing the use of 1-(3-chloropropyl)azepane hydrochloride in the synthesis of marketed drugs like Azelastine are often proprietary, the general strategy involves the coupling of the azepane moiety to a suitable precursor. For instance, the synthesis of Azelastine involves the connection of an N-methyl-azepane unit to a phthalazinone core.[2][3] The use of reagents like 1-(3-chloropropyl)azepane hydrochloride represents a key strategy for forging such C-N bonds.

Experimental Protocols: A Guide for the Synthetic Chemist

The following protocols are representative examples of how 1-(3-chloropropyl)azepane hydrochloride can be employed in the N-alkylation of common, pharmaceutically relevant nucleophiles. These should be considered as starting points, and optimization may be necessary for specific substrates.

General Workflow for N-Alkylation

Experimental_Workflow Start Dissolve Nucleophile in Anhydrous Solvent Add_Base Add Base (e.g., NaH, K2CO3) Start->Add_Base Stir Stir at RT or 0°C Add_Base->Stir Add_Alkylating_Agent Add 1-(3-Chloropropyl)azepane Hydrochloride Solution Stir->Add_Alkylating_Agent Reaction Heat Reaction Mixture (e.g., 60-100°C) Add_Alkylating_Agent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Workup Monitor->Workup Purification Column Chromatography Workup->Purification Product Isolated N-Alkylated Product Purification->Product

Figure 2: General experimental workflow for N-alkylation.
Representative Protocol: N-Alkylation of a Phenol

This protocol describes a general procedure for the O-alkylation of a phenolic substrate.

Materials:

  • Phenolic substrate (1.0 eq)

  • 1-(3-Chloropropyl)azepane hydrochloride (1.2 eq)

  • Potassium carbonate (K2CO3), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a stirred suspension of the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous DMF, add a solution of 1-(3-chloropropyl)azepane hydrochloride (1.2 eq) in DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Representative Protocol: N-Alkylation of an Indole

This protocol provides a general method for the N-alkylation of an indole derivative. The choice of a strong base is crucial to ensure deprotonation of the indole nitrogen and favor N-alkylation over C3-alkylation.

Materials:

  • Indole substrate (1.0 eq)

  • 1-(3-Chloropropyl)azepane hydrochloride (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the indole substrate (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-(3-chloropropyl)azepane hydrochloride (1.2 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 6-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated indole.

Trustworthiness and Self-Validation: Critical Parameters and Causality

The success of alkylation reactions with 1-(3-chloropropyl)azepane hydrochloride hinges on several critical parameters, the understanding of which ensures reproducibility and high yields.

  • Basicity: The choice and stoichiometry of the base are paramount. For weakly acidic nucleophiles like phenols, a moderately strong base like potassium carbonate is often sufficient. However, for very weakly acidic nucleophiles such as indoles, a strong, non-nucleophilic base like sodium hydride is necessary to ensure complete deprotonation and prevent side reactions. The hydrochloride form of the reagent consumes one equivalent of base, which must be accounted for.

  • Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the base and promote SN2-type reactions. Anhydrous conditions are crucial when using strong bases like NaH.

  • Temperature: The rate-determining formation of the azepanium ion is temperature-dependent. Higher temperatures generally accelerate the reaction, but may also promote side reactions. The optimal temperature must be determined empirically for each substrate.

  • Purity of the Reagent: The purity of 1-(3-chloropropyl)azepane hydrochloride is critical. Impurities can lead to the formation of byproducts that are difficult to separate from the desired product.

Conclusion

1-(3-Chloropropyl)azepane hydrochloride is a powerful and versatile tool for the incorporation of the medicinally important azepane moiety into a wide range of molecular scaffolds. Its mechanism of action, proceeding through a highly reactive bicyclic azepanium ion intermediate, provides a potent driving force for the alkylation of even weakly nucleophilic substrates. A thorough understanding of this mechanism, coupled with careful control of reaction parameters, enables the synthetic chemist to harness the full potential of this valuable reagent in the pursuit of novel and complex molecular architectures for drug discovery and development.

References

  • Azelastine - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • (2012). Synthetic technology of azelastine hydrochloride. Eureka | Patsnap. Retrieved from [Link]

  • (2021). Azepanium ionic liquids. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • (2012). Synthetic technology of azelastine hydrochloride. Eureka | Patsnap.
  • (2021). Azelastine hydrochloride, and preparation method and application thereof. Google Patents.
  • (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals. Retrieved from [Link]

  • Ashworth, I. W., Chan, L. C., Cox, B. G., McFarlane, I. M., & Phillips, A. R. (2018). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. The Journal of Organic Chemistry, 84(8), 4754–4762. [Link]

Sources

Comprehensive Solubility Profile and Solvation Mechanics of 1-(3-Chloropropyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Chloropropyl)azepane hydrochloride (CAS 57616-77-0) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis. Structurally comprising a lipophilic seven-membered azepane ring, a flexible propyl linker, a reactive alkyl chloride, and a protonated tertiary amine stabilized as a hydrochloride salt, its physicochemical behavior is distinctly amphiphilic.

This whitepaper provides an in-depth, mechanistically grounded guide to its solubility profile, designed to assist researchers in optimizing reaction conditions, extraction protocols, and formulation strategies.

Physicochemical Profiling & Structural Causality

The solubility of 1-(3-Chloropropyl)azepane hydrochloride is fundamentally dictated by the thermodynamic tug-of-war between its crystal lattice energy and the solvation energy provided by the solvent.

  • The Hydrochloride Salt Effect : In drug development, hydrochloride salts are predominantly selected to drastically enhance aqueous solubility . The ionic bond between the positively charged azepanium nitrogen and the chloride counterion forms a highly stable crystalline lattice. To dissolve this compound, a solvent must possess a sufficiently high dielectric constant (ε) to overcome the electrostatic attraction between these ions.

  • The Lipophilic Azepane Core : While the salt form drives polar solubility, the bulky, aliphatic azepane ring and the chloropropyl chain impart significant lipophilicity. This dual nature allows the compound to exhibit moderate solubility in polar organic solvents, unlike purely inorganic salts.

Mechanistic Causality of Solvation
  • Protic Solvents (Water, Methanol) : Water (ε ≈ 80) and methanol (ε ≈ 33) are excellent solvents for this compound. The mechanism relies on robust ion-dipole interactions. The solvent's hydrogen bond donors (O-H) strongly solvate the chloride anion, while the oxygen lone pairs stabilize the bulky azepanium cation.

  • Polar Aprotic Solvents (DMSO, DMF) : DMSO (ε ≈ 47) is a potent hydrogen bond acceptor but a poor donor. It effectively solvates the azepanium cation via its oxygen atom but leaves the chloride anion relatively "naked" and reactive. This makes DMSO an ideal solvent for utilizing this compound in nucleophilic substitution (SN2) reactions, a principle observed in similar chloroalkylamine hydrochlorides .

  • Non-Polar Solvents (Hexane, Toluene) : These solvents (ε < 3) lack the ability to disrupt the ionic lattice. The enthalpy of solvation is far too low to overcome the lattice energy, resulting in near-zero solubility.

  • The Common Ion Effect : When formulating or extracting this compound in chloride-rich media (e.g., brine washes or physiological buffers), the solubility will precipitously drop. The presence of excess Cl⁻ shifts the equilibrium toward the solid crystalline state, a well-documented phenomenon in the dissolution of pharmaceutical hydrochloride salts .

Mechanism A Crystalline Lattice (High Lattice Energy) B Solvent Penetration (High Dielectric Constant) A->B Polar Solvents C Lattice Disruption (Enthalpy of Solvation) B->C Ion-Dipole Interactions D Solvated State (Azepanium + Cl⁻) C->D Thermodynamic Equilibrium

Figure 1: Thermodynamic solvation pathway of hydrochloride salts in polar media.

Solubility Matrix in Common Lab Solvents

The following table synthesizes the predicted quantitative solubility ranges based on the structural thermodynamics of the azepanium hydrochloride pharmacophore.

SolventDielectric Constant (ε)Predicted Solubility RangeMechanistic Rationale
Water ~80.1> 100 mg/mL (Highly Soluble)Strong ion-dipole interactions; full hydration of azepanium and Cl⁻ ions.
Methanol ~33.030 - 50 mg/mL (Soluble)Good hydrogen bond donor capacity; stabilizes both cation and anion.
DMSO ~46.720 - 40 mg/mL (Soluble)Excellent cation solvation via oxygen lone pairs; poor anion solvation.
Acetone ~20.7< 5 mg/mL (Sparingly Soluble)Insufficient dielectric constant to fully overcome crystal lattice energy.
Hexane ~1.9< 0.1 mg/mL (Insoluble)Non-polar; incapable of disrupting ionic bonds; enthalpy of solvation is negligible.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate precise, lab-specific quantitative data for 1-(3-Chloropropyl)azepane hydrochloride, the isothermal shake-flask method is the gold standard. This protocol is designed with internal validation checkpoints to ensure true thermodynamic equilibrium is reached, preventing false-low readings from slow dissolution kinetics.

Step-by-Step Methodology:
  • Preparation : Add an excess amount of 1-(3-Chloropropyl)azepane hydrochloride (e.g., 500 mg) to a 10 mL borosilicate glass vial containing 5 mL of the target solvent.

  • Equilibration : Seal the vial tightly with a PTFE-lined cap and place it in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C . Agitate at 150 rpm.

  • Validation Checkpoint (Crucial) : Extract 0.5 mL aliquots at 24 hours and 48 hours . If the concentration difference between the two time points is <2% , thermodynamic equilibrium is validated. If the variance is >2%, the system is still kinetically shifting; continue agitation for another 24 hours.

  • Phase Separation : Centrifuge the extracted aliquots at 10,000 rpm for 15 minutes to pellet undissolved microcrystals. Alternatively, filter through a 0.45 µm PTFE syringe filter. Expert Note: Discard the first 0.2 mL of the filtrate to saturate the filter membrane's binding sites, preventing artificial analyte loss.

  • Quantification : Dilute the supernatant appropriately. Because 1-(3-Chloropropyl)azepane lacks a strong UV chromophore (no aromatic rings), standard HPLC-UV is prone to poor sensitivity. Analyze via HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) . For highly volatile solvents (e.g., methanol, acetone), gravimetric evaporation of a known volume can serve as a robust orthogonal validation.

Workflow Step1 1. Solute Addition Excess 1-(3-Chloropropyl)azepane HCl Step3 3. Isothermal Equilibration Shake-flask at 25.0 ± 0.1 °C for 48h Step1->Step3 Step2 2. Solvent Addition (e.g., H₂O, MeOH, DMSO) Step2->Step3 Step4 4. Phase Separation Centrifugation at 10,000 rpm for 15 min Step3->Step4 Step5 5. Supernatant Extraction Filter through 0.45 µm PTFE membrane Step4->Step5 Step6 6. Quantitative Analysis HPLC-ELSD or Gravimetric Determination Step5->Step6

Figure 2: Standardized isothermal shake-flask workflow for solubility determination.

References

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link]

  • Lin, S. Y., et al. (1972). Effects of diffusion layer pH and supersaturation on the dissolution of pharmaceutical acids, bases and their respective sodium and hydrochloride salts. ProQuest Dissertations and Theses. Available at:[Link]

Physicochemical Profiling and Form Characterization of 1-(3-Chloropropyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Chloropropyl)azepane hydrochloride (CAS: 57616-77-0) is a critical synthetic building block utilized extensively in the development of neurotropic and psychotropic agents, as well as various azepane-derived pharmaceuticals. For researchers and drug development professionals, understanding the physical appearance, thermodynamic stability, and handling requirements of this intermediate is paramount. This whitepaper provides an in-depth technical analysis of the compound's physical form, the causality behind its solid-state properties, and a self-validating analytical protocol for its characterization.

Thermodynamic Causality of the Solid State

The physical appearance of a chemical intermediate directly dictates its utility in scalable pharmaceutical manufacturing. The free base form of 1-(3-Chloropropyl)azepane is typically an oily liquid. This is due to the high conformational flexibility of the seven-membered azepane ring combined with the low rotational barrier of the aliphatic propyl chain, which prevents efficient molecular packing.

To engineer a compound suitable for precise gravimetric dosing and long-term stability, it is synthesized as a hydrochloride salt. The protonation of the azepane nitrogen by hydrochloric acid introduces strong ionic interactions between the cation and the chloride counterion. This thermodynamic shift dramatically increases the crystal lattice energy, forcing the molecules into a highly ordered, rigid state[1]. Consequently, the physical form of 1-(3-Chloropropyl)azepane hydrochloride manifests as a solid powder or crystals [2].

Quantitative Physicochemical Properties

The following table summarizes the core quantitative data associated with the physical and chemical profile of the compound[3]:

ParameterValue / Description
Chemical Name 1-(3-Chloropropyl)azepane hydrochloride
CAS Number 57616-77-0
Molecular Formula C₉H₁₈ClN · HCl (or C₉H₁₉Cl₂N)
Molecular Weight 212.16 g/mol
Physical Form Powder or crystals
Purity Target ≥ 95.0%
Storage Temperature 2°C to 8°C

Self-Validating Protocol for Form and Purity Characterization

To ensure the integrity of the crystalline form and rule out amorphous transitions or degradation, scientists must employ a self-validating analytical workflow. The following step-by-step methodology ensures that every data point is internally verified against a known standard.

Step 1: System Suitability and Calibration
  • Action: Before analyzing the sample, calibrate the Powder X-Ray Diffractometer (PXRD) using a NIST-traceable standard (e.g., Silicon powder SRM 640f).

  • Causality: This self-validating step ensures that any peak shifts observed in the sample's diffractogram are due to genuine polymorphic differences or lattice variations, rather than instrumental drift.

Step 2: Visual and Microscopic Inspection
  • Action: Disperse 1–2 mg of the powder in a non-swelling immersion oil and examine it under Polarized Light Microscopy (PLM).

  • Causality: The observation of birefringence confirms crystallinity. A lack of birefringence immediately flags the presence of an amorphous phase or moisture-induced deliquescence, prompting an immediate halt to further downstream processing.

Step 3: Thermal Profiling via DSC
  • Action: Load 3–5 mg of the crystalline powder into a sealed aluminum pan with a pinhole. Run Differential Scanning Calorimetry (DSC) from 25°C to 250°C at a ramp rate of 10°C/min under a nitrogen purge.

  • Causality: The pinhole is a critical experimental choice; it allows volatile impurities (such as residual synthesis solvents or absorbed ambient moisture) to escape. This separates the broad endothermic desolvation peak from the sharp endothermic melting point of the pure crystalline salt, preventing data convolution.

Step 4: Chemical Purity Verification (HPLC)
  • Action: Dissolve the sample in a highly buffered mobile phase (pH < 5.0) to maintain the protonated state and prevent free-base conversion during the chromatographic run.

  • Validation Check: Inject a known reference standard of 1-(3-Chloropropyl)azepane hydrochloride. The retention time of the primary peak in the sample batch must match the reference standard within a strict ±2.0% tolerance window to validate chemical identity.

Workflow Visualization

The logical relationship between these analytical steps is mapped below. This workflow ensures that structural, thermodynamic, and chemical data are cross-validated before the batch is approved for pharmaceutical synthesis.

Workflow A 1-(3-Chloropropyl)azepane HCl (Solid Sample) B Visual & Microscopic Inspection (PLM) A->B Initial Screen C Powder X-Ray Diffraction (PXRD) B->C Crystalline Check D Thermal Profiling (DSC / TGA) B->D Thermodynamic Data E Chemical Purity (HPLC / NMR) B->E Chemical ID F Form & Purity Validation C->F Lattice Confirmed D->F Melting Point E->F >95% Purity

Analytical workflow for the physical form and purity validation of azepane hydrochloride salts.

Environmental Sensitivities and Storage Causality

The physical appearance of 1-(3-Chloropropyl)azepane hydrochloride as a free-flowing powder is highly dependent on its storage conditions. The compound is strictly recommended to be stored under refrigeration at 2°C to 8°C .

The Causality of Refrigeration: The terminal alkyl chloride moiety on the propyl chain is a potential electrophile. If the crystalline powder is exposed to ambient moisture (due to the inherent hygroscopicity of hydrochloride salts), it can undergo localized deliquescence—a process where the solid dissolves in its own absorbed water. In this micro-aqueous environment, elevated ambient temperatures provide the activation energy required for the slow nucleophilic substitution (hydrolysis) of the alkyl chloride into an alcohol. Storing the compound at 2–8°C lowers the kinetic energy of the system, effectively arresting this degradation pathway and preserving both the crystalline structure and the >95% chemical purity.

References

  • ChemSrc. "1-(3-chloropropyl)azepane hydrochloride CAS#: 57616-77-0 Physical and Chemical Properties". ChemSrc Database. Available at: [Link]

  • Bio-Fount. "57616-77-0 | 1-(3-chloropropyl)azepane hydrochloride Biological Reagents". Bio-Fount. Available at:[Link]

Sources

Methodological & Application

Advanced Synthesis Protocol: N- and O-Alkylation Workflows Using 1-(3-Chloropropyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation, lipophilicity, and basicity make it an ideal pharmacophore for modulating G-protein-coupled receptors (GPCRs) and central nervous system (CNS) targets. Specifically, azepane-appended compounds have demonstrated exceptional efficacy as [1] and [2]. Furthermore, recent drug discovery efforts have highlighted their potential as for Alzheimer's disease therapeutics[3].

1-(3-Chloropropyl)azepane hydrochloride (CAS: 57616-77-0) serves as a versatile, bifunctional building block for introducing this critical moiety into novel drug candidates. This application note provides field-proven, self-validating protocols for the O-alkylation of phenols and the N-alkylation of heterocycles using this reagent.

Mechanistic Causality: Reagent Design & Reaction Dynamics

To ensure a high-yielding synthesis, it is critical to understand the physical chemistry of the reagents involved:

  • Why the Hydrochloride Salt? Free 3-haloalkylamines are notoriously unstable. The unprotonated tertiary amine can undergo spontaneous intramolecular nucleophilic substitution, cyclizing to form a highly reactive azetidinium intermediate. This leads to rapid polymerization and reagent degradation. Utilizing the hydrochloride salt protonates the azepane nitrogen, rendering it non-nucleophilic and ensuring long-term shelf stability.

  • In Situ Liberation: During the reaction, an excess of base (e.g., K2​CO3​ ) is required. The first equivalent neutralizes the HCl salt, liberating the free base electrophile in situ. This keeps the steady-state concentration of the free base low, favoring the desired intermolecular SN​2 reaction over unwanted intramolecular cyclization.

  • Finkelstein Catalysis: The primary chloride is a moderately effective leaving group. The addition of catalytic Potassium Iodide (KI) drives a Finkelstein reaction, transiently converting the alkyl chloride into an alkyl iodide. Iodine is a vastly superior leaving group, which significantly lowers the activation energy of the subsequent SN​2 attack, increasing yields and reducing reaction times.

Reaction Pathway Visualization

ReactionPathway A 1-(3-Chloropropyl)azepane HCl (Stable Precursor) B Base Addition (K2CO3/Cs2CO3) In situ Neutralization A->B Deprotonation C Free Base Intermediate (Reactive Electrophile) B->C E SN2 Alkylation (Catalytic KI, 80°C) C->E Electrophilic Attack D Nucleophile (Phenol / Heterocycle) D->E Nucleophilic Attack F Azepane-Appended Target Compound E->F Product Isolation

Workflow for SN2 alkylation using 1-(3-Chloropropyl)azepane hydrochloride.

Experimental Protocols

Protocol A: O-Alkylation of Phenolic Pharmacophores

Objective: Synthesize basic ethers (e.g., biphenyloxy-propyl-azepane derivatives) via the coupling of a phenol with 1-(3-chloropropyl)azepane.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic compound (1.0 equiv) in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Base Activation: Add finely powdered, anhydrous K2​CO3​ (3.0 equiv). Stir the suspension at room temperature for 15 minutes.

    • Self-Validation: A slight color change (often a shift toward yellow) indicates the successful deprotonation of the phenol to the highly nucleophilic phenoxide anion.

  • Electrophile Addition: Add 1-(3-Chloropropyl)azepane hydrochloride (1.2 equiv) followed by KI (0.1 equiv).

  • Reaction: Attach a reflux condenser, purge the system with inert gas (N₂/Ar), and heat the mixture to 80 °C for 12–16 hours.

  • Acid-Base Workup (Purification):

    • Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate in vacuo.

    • Dissolve the crude residue in Ethyl Acetate (EtOAc) and extract with 1M HCl (3 × 20 mL).

    • Causality: The target azepane compound becomes protonated and partitions into the aqueous layer. Unreacted phenol and neutral impurities remain in the organic layer, which is discarded.

    • Basify the isolated aqueous layer with 2M NaOH until pH > 10.

    • Self-Validation: The aqueous layer will turn cloudy/milky as the basic amine product oils out of solution.

    • Extract the basified aqueous layer with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure azepane-appended product.

Protocol B: N-Alkylation of Heterocycles (e.g., Indoles/Benzimidazoles)

Objective: Introduce the azepane-propyl moiety onto a secondary heterocyclic amine.

Step-by-Step Methodology:

  • Preparation: Dissolve the heterocycle (1.0 equiv) in anhydrous DMF (0.15 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) in small portions.

    • Causality: Heterocyclic N-H bonds (pKa ~16) require a stronger base than phenols (pKa ~10) to generate the nucleophilic nitrogen anion.

    • Self-Validation: Immediate effervescence (H₂ gas evolution) visually confirms the active deprotonation of the heterocycle.

  • Electrophile Addition: After stirring for 30 minutes at 0 °C, add 1-(3-Chloropropyl)azepane hydrochloride (1.2 equiv) portion-wise. Adding it slowly prevents a rapid, exothermic neutralization of the HCl salt by NaH.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 8–12 hours.

  • Workup & DMF Removal:

    • Carefully quench the reaction with ice water to destroy any unreacted NaH.

    • Extract the aqueous mixture with EtOAc (3 × 30 mL).

    • Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 30 mL).

    • Causality: DMF is highly soluble in EtOAc. Washing with aqueous LiCl aggressively alters the partition coefficient, pulling DMF into the aqueous phase and preventing it from contaminating the final product.

    • Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography (Eluent: 90:9:1 DCM:MeOH:NH₄OH).

Quantitative Data & Optimization Parameters

The following table summarizes the optimized reaction parameters for various nucleophile classes when reacting with 1-(3-Chloropropyl)azepane hydrochloride.

Reaction TypeTarget NucleophileBase (Equiv)SolventCatalystTemp (°C)Typical Yield
O-Alkylation Phenols K2​CO3​ (3.0)MeCNKI (0.1 eq)8075–90%
N-Alkylation Indoles / PyrrolesNaH (2.5)DMFNone0 to 2565–85%
N-Alkylation Benzimidazoles Cs2​CO3​ (3.0)DMFKI (0.1 eq)8070–85%
S-Alkylation Thiophenols K2​CO3​ (2.5)AcetoneNone6080–95%

References

  • Łażewska, D., et al. "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 2017. URL:[Link]

  • "Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity." MDPI (Molecules), 2021. URL:[Link]

  • "Histamine H3 Receptor as a Drug Discovery Target." Journal of Medicinal Chemistry, 2021. URL:[Link]

Sources

Application Note: Exploiting Azepane Scaffolds for Novel 3D Chemical Space in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Scaffold Rationale, Synthetic Methodologies, and In Vitro Profiling Protocols

Executive Summary & Pharmacological Rationale

Azepane (hexamethyleneimine) is a seven-membered saturated nitrogen heterocycle. While five- and six-membered N-heterocycles (e.g., pyrrolidine, piperidine) have traditionally dominated the pharmaceutical landscape, azepanes represent a highly privileged, yet historically underexplored, 3D chemical space[1]. Recent structural diversity analyses of FDA and EMA-approved pharmaceuticals highlight a growing integration of seven-membered heterocycles into clinical candidates[2].

The Causality of Scaffold Selection: Why transition from a piperidine to an azepane core during hit-to-lead optimization?

  • Vectorial Projection: Expanding the ring size allows the heterocycle to adopt unique puckered, twist-chair, and boat conformations. This flexibility enables the precise 3D projection of substituents into binding pockets that are sterically inaccessible to rigid six-membered rings.

  • Physicochemical Tuning: Azepanes generally exhibit slightly higher lipophilicity and basicity (pKa ~10.5–11.0) compared to their piperidine analogs. This increased basicity enhances target residence time via stronger salt-bridge formations with acidic residues in the target protein, while the lipophilicity drives excellent blood-brain barrier (BBB) penetration, making the scaffold highly desirable for neuropharmacology[3].

Over 20 azepane-based drugs have been approved by the FDA, validating the safety and pharmacokinetic viability of this motif[4].

Table 1: Representative FDA-Approved Azepane-Containing Therapeutics
Drug NameScaffold MotifPrimary TargetTherapeutic Indication
Azelastine AzepaneHistamine H₁ ReceptorAntihistamine / Allergy
Tolazamide AzepaneSUR1 (K-ATP channel)Type 2 Diabetes
Benazepril BenzazepineAngiotensin-Converting EnzymeHypertension
Mecillinam AzepanePenicillin-Binding Protein 2Bacterial Infections

Strategic Drug Discovery Workflow

The integration of azepane scaffolds requires a synchronized approach between synthetic elaboration and biological screening.

Workflow TID Target ID (CNS/GPCRs) SCA Scaffold Selection (Azepane Core) TID->SCA SYN Skeletal Editing (Ring Expansion) SCA->SYN SCR In Vitro Screening (Transporter Assays) SYN->SCR OPT Hit-to-Lead (SAR Optimization) SCR->OPT

Workflow for the integration of azepane scaffolds into targeted drug discovery programs.

Advanced Synthetic Methodology: Skeletal Editing

Historically, the de novo synthesis of highly substituted azepanes relied on ring-closing metathesis or lactam reduction, which often suffered from poor regioselectivity and low functional group tolerance. A paradigm-shifting protocol involves the dearomative ring-expansion of nitroarenes [1].

Mechanism N1 Nitroarene Precursor N2 Photochemical Excitation (Blue Light, 400 nm) N1->N2 N3 N-Insertion / Ring Expansion (Phosphite Reductant) N2->N3 N4 3H-Azepine Intermediate N3->N4 N5 Hydrogenolysis (Pd/C, H2) N4->N5 N6 Saturated Azepane Scaffold N5->N6

Mechanistic pathway for the dearomative ring-expansion of nitroarenes to saturated azepanes.

Protocol 1: Photochemical Dearomative Ring-Expansion to Saturated Azepanes

This protocol details the conversion of widely available nitrobenzenes into functionalized azepanes.

Materials:

  • p-Substituted nitrobenzene (1.0 equiv)

  • Diethylamine (Et₂NH, 8.0 equiv)

  • Triisopropyl phosphite (P(Oi-Pr)₃, 20.0 equiv)

  • 10% Palladium on Carbon (Pd/C)

Step-by-Step Methodology:

  • Photochemical Reaction Setup: In an oven-dried vial under a nitrogen atmosphere, dissolve the nitroarene in neat diethylamine and triisopropyl phosphite.

    • Causality: Triisopropyl phosphite acts as a highly effective oxygen acceptor (reductant). It facilitates the deoxygenation of the nitro group, generating a reactive intermediate that drives N-insertion into the benzenoid ring[1].

  • Irradiation: Irradiate the mixture with blue light (400 nm) at room temperature for 24–48 hours.

    • Causality: The choice of 400 nm irradiation is critical. The resulting 3H-azepine intermediate also absorbs in the high 300/low 400 nm range; utilizing controlled blue light prevents over-excitation and subsequent photochemical degradation of the newly formed ring[1].

  • Intermediate Isolation: Concentrate the mixture in vacuo and purify the 3H-azepine intermediate via flash column chromatography (silica gel, hexane/EtOAc gradient).

  • Hydrogenolysis: Dissolve the purified 3H-azepine in methanol. Add 10% Pd/C (10 wt%) and stir under a hydrogen atmosphere (1 atm) for 12 hours at room temperature.

  • Self-Validation Checkpoint (LC-MS): Monitor the reaction continuously via LC-MS. The protocol is validated when the UV trace shows complete consumption of the 3H-azepine, and the mass spectrometer detects the strict [M+H]⁺ peak corresponding to the fully saturated azepane. Filter through Celite to yield the final scaffold.

Biological Evaluation: Neuropharmacology Profiling

Azepane derivatives, particularly N-benzylated bicyclic azepanes, have recently emerged as highly potent inhibitors of monoamine transporters, specifically the norepinephrine (NET) and dopamine (DAT) transporters[3].

Protocol 2: In Vitro Monoamine Transporter Inhibition Assay

A self-validating fluorescence-based assay to determine the IC₅₀ of azepane hits against DAT/NET.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human DAT or NET in 96-well black, clear-bottom plates until 80% confluency is reached.

  • Compound Dilution: Prepare a 10-point serial dilution of the azepane test compound (10 µM to 0.1 nM) in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).

  • Pre-Incubation: Aspirate culture media, wash cells twice with assay buffer, and add 50 µL of the compound dilutions to the wells. Incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation is mandatory. It allows the highly lipophilic azepane derivative to partition into the lipid bilayer and reach thermodynamic equilibrium with the transporter's orthosteric site before the introduction of the competitive substrate.

  • Substrate Addition: Add 50 µL of a fluorescent neurotransmitter analog (e.g., ASP⁺) to all wells. Incubate for an additional 45 minutes in the dark.

  • Detection: Measure intracellular fluorescence using a microplate reader (Excitation: 475 nm / Emission: 585 nm).

  • Self-Validation Checkpoint (Z'-Factor Calculation): Include Desipramine (10 µM) as a positive control (100% inhibition) and 0.1% DMSO as a negative control (0% inhibition). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.

    • Validation Rule: The assay data is only considered reliable and self-validated if the Z'-factor is ≥ 0.5 , proving that the observed inhibition is statistically significant and not an artifact of well-to-well variability.

Table 2: Comparative In Vitro Profiling (Illustrative SAR Data)

Quantitative data demonstrating the superiority of the azepane ring expansion in neuropharmacological targeting[3].

Scaffold CoreClogP (est.)pKa (est.)DAT IC₅₀ (nM)NET IC₅₀ (nM)
N-Benzylpiperidine (6-membered)2.89.8> 500> 800
N-Benzylazepane (7-membered)3.210.485 110

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review European Journal of Medicinal Chemistry 4

  • Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes Nature Chemistry 1

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Journal of Medicinal Chemistry 3

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) RSC Advances 2

Sources

Application Note: Standard Reaction Conditions for 1-(3-Chloropropyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-(3-Chloropropyl)azepane hydrochloride (CAS: 57616-77-0)

Introduction & Scope

1-(3-Chloropropyl)azepane hydrochloride is a highly versatile bifunctional building block widely utilized in medicinal chemistry to introduce the 3-(azepan-1-yl)propyl pharmacophore[1]. This lipophilic, basic side chain is a privileged motif found in numerous central nervous system (CNS) agents, histamine H3 receptor antagonists, and multi-target-directed ligands (e.g., cholinesterase/HDAC inhibitors)[2]. Because the free base of this compound is prone to auto-quaternization (forming a spiro-azetidinium intermediate), it is commercially supplied and stored as a stable hydrochloride salt.

This application note details the causal mechanistic principles, optimized quantitative parameters, and self-validating protocols required to successfully execute nucleophilic substitution ( SN​2 ) reactions using this reagent.

Mechanistic Principles & Causality (E-E-A-T)

Successful alkylation with 1-(3-Chloropropyl)azepane hydrochloride requires overcoming two primary chemical hurdles: the neutralization of the salt and the relatively poor leaving-group ability of the chloride ion.

  • Dual-Role Base Requirement: Because the reagent is an HCl salt, the reaction demands at least 2.0 to 3.0 equivalents of base. The first equivalent is consumed immediately to neutralize the hydrochloride salt and liberate the reactive free base in situ. The remaining base is required to deprotonate the target nucleophile (e.g., phenol, amine, or thiol) to increase its nucleophilicity.

  • The Finkelstein Catalytic Cycle: Alkyl chlorides undergo SN​2 displacement sluggishly. Heating the reaction simply to force the substitution often leads to unwanted E2 elimination side-products (yielding 1-allyl-azepane). To circumvent this, the reaction is subjected to Finkelstein conditions [3][4]. By adding a catalytic or stoichiometric amount of Potassium Iodide (KI) or Sodium Iodide (NaI), the alkyl chloride is converted in situ into 1-(3-iodopropyl)azepane. Iodide is both an excellent nucleophile and a superior leaving group, effectively acting as a catalyst that lowers the activation energy of the rate-determining SN​2 step.

  • Solvent Selection: Polar aprotic solvents such as Acetone, Acetonitrile (MeCN), or Dimethylformamide (DMF) are strictly required. These solvents solvate the cations (e.g., K+ , Na+ ) while leaving the nucleophilic anions "naked" and highly reactive, accelerating the bimolecular substitution.

Finkelstein-Assisted Alkylation Pathway

Mechanism A 1-(3-Chloropropyl)azepane HCl Salt B Free Base Intermediate A->B Base (e.g., K2CO3) - HCl C Finkelstein Intermediate (Alkyl Iodide) B->C KI or NaI Halogen Exchange D Alkylated Product (Target Molecule) B->D Nucleophile (Nu-) Slow SN2 C->D Nucleophile (Nu-) Rapid SN2

Fig 1. Chemical logic of the Finkelstein-assisted SN2 alkylation mechanism.

Quantitative Reaction Parameters

The optimal conditions vary depending on the pKa​ and steric hindrance of the nucleophile. The following table summarizes the field-proven stoichiometric and thermodynamic parameters for standard transformations.

Nucleophile TypeExample SubstratesBase (Equivalents)Catalyst (Eq)SolventTemp (°C)Time (h)
Oxygen (Phenols) Phenols, Hydroxyindoles K2​CO3​ or Cs2​CO3​ (3.0 eq)KI (0.2 - 1.0 eq)Acetone or MeCN60 - 8012 - 18
Nitrogen (Amines) Secondary amines, PiperazinesDIPEA or K2​CO3​ (3.0 eq)KI (0.5 - 1.0 eq)MeCN or DMF80 - 10016 - 24
Nitrogen (Amides) Indoles, Lactams, AmidesNaH (60% in oil) (2.5 eq)NaI (0.1 - 0.5 eq)DMF or THF0 to 604 - 12
Sulfur (Thiols) Thiophenols, Alkyl thiols K2​CO3​ (2.5 eq)None requiredDMF or MeCN25 - 502 - 6

Note: Thiols are highly nucleophilic and typically do not require Finkelstein catalysis to displace the primary chloride.

Standardized Experimental Protocols

Protocol A: O-Alkylation of Phenols (Self-Validating System)

This protocol utilizes a mild base and Finkelstein catalysis, ideal for attaching the azepane-propyl tail to phenolic hydroxyl groups without degrading sensitive functional groups.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic substrate (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (3.0 eq). Stir the suspension at room temperature for 30 minutes. Self-Validation Check: A color change (often yellow/orange) indicates the formation of the phenoxide anion.

  • Catalyst & Reagent Addition: Add Potassium Iodide (KI) (0.5 eq) followed by 1-(3-Chloropropyl)azepane hydrochloride (1.2 eq).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 16 hours.

  • Reaction Monitoring: Monitor via TLC (DCM:MeOH 9:1 with 1% NH4​OH ). The product will stain positive with Dragendorff's reagent (indicating the presence of the tertiary amine) and will be highly polar compared to the starting phenol.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts ( KCl , unreacted K2​CO3​ ). Wash the filter cake with EtOAc.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate and purify via flash column chromatography (Silica gel, DCM to 10% MeOH in DCM + 1% Et3​N ) to afford the free base product.

Protocol B: N-Alkylation of Indoles/Amides

For less nucleophilic nitrogen atoms (e.g., indole nitrogen or amides), a stronger base ( NaH ) is required to generate the nucleophilic anion.

Step-by-Step Methodology:

  • Preparation: Dissolve the indole/amide (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in portions. Self-Validation Check: Hydrogen gas evolution (bubbling) will be observed. Wait until bubbling ceases (approx. 30 mins).

  • Reagent Addition: Add 1-(3-Chloropropyl)azepane hydrochloride (1.1 eq) and NaI (0.2 eq) to the mixture at 0 °C.

  • Heating: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C for 12 hours.

  • Quenching: Cool to 0 °C and carefully quench the excess NaH with the dropwise addition of cold water.

  • Workup: Dilute with EtOAc and wash extensively with water (at least 3 times) to remove DMF, followed by a brine wash. Dry over MgSO4​ , concentrate, and purify via chromatography.

Experimental Workflow Diagram

ExperimentalWorkflow Step1 1. Setup Solvate Nucleophile in Polar Aprotic Solvent (MeCN/DMF) Step2 2. Activation Add Base (K2CO3 or NaH) to Generate Anion Step1->Step2 Step3 3. Reagent Loading Add 1-(3-Chloropropyl)azepane HCl + KI/NaI Step2->Step3 Step4 4. SN2 Displacement Heat at 60-100 °C for 12-24 Hours Step3->Step4 Step5 5. Aqueous Workup Filter Salts, Extract (EtOAc/H2O), Base Wash Step4->Step5 Step6 6. Isolation Flash Chromatography (DCM/MeOH/Et3N) Step5->Step6

Fig 2. Step-by-step experimental workflow for alkylation with 1-(3-Chloropropyl)azepane HCl.

Troubleshooting & Optimization

  • Issue: Low Yield / Starting Material Recovery

    • Causality: The chloride displacement is too slow, or the base failed to neutralize the HCl salt.

    • Solution: Ensure the K2​CO3​ is freshly oven-dried and finely milled. Increase the KI catalyst loading to a full 1.0 equivalent to ensure complete in situ conversion to the alkyl iodide[3]. Switch solvent from Acetone to DMF to increase the reaction temperature to 90 °C.

  • Issue: Formation of Elimination Byproducts

    • Causality: High temperatures combined with strong bases can cause the alkyl halide to undergo E2 elimination, yielding 1-allyl-azepane instead of the substitution product.

    • Solution: Lower the reaction temperature. If using NaH, switch to a milder base like Cs2​CO3​ in DMF.

  • Issue: Product Streaking on TLC / Poor Column Recovery

    • Causality: The azepane ring is a strongly basic tertiary amine that interacts with the acidic silanol groups on standard silica gel.

    • Solution: Pre-treat the silica gel column with 1-2% Triethylamine ( Et3​N ) or use basic alumina for chromatography. Alternatively, isolate the product by precipitating it as an oxalate or hydrochloride salt.

References

  • Sigma-Aldrich Product Specification. 1-(3-Chloropropyl)azepane hydrochloride (CAS 57616-77-0). Sigma-Aldrich.[Link]

  • Organic Chemistry Portal. Finkelstein Reaction - Mechanism and Applications.[Link]

  • Bautista-Aguilera, O. M., et al. Contilistat, a new polyfunctionalized histone deacetylase inhibitor... ResearchGate.[Link]

  • Wikipedia Contributors. Finkelstein reaction. Wikipedia, The Free Encyclopedia.[Link]

Sources

Advanced HPLC-MS Method Development for Azepane-Containing Compounds: Overcoming Basic Amine Tailing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Challenge of Azepanes

Azepane is a seven-membered saturated nitrogen heterocycle frequently embedded in pharmaceutical active ingredients (APIs) and novel psychoactive substances (e.g., AM-1220 azepane)[1]. The fundamental challenge in chromatographing azepane derivatives stems from their high basicity; the secondary amine in the azepane ring has a pKa of approximately 11.07[2].

In reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS), mobile phases are typically acidified (e.g., 0.1% formic acid, pH ~2.7) to promote protonation and enhance positive electrospray ionization (ESI+) sensitivity[1]. However, because the azepane nitrogen is fully protonated at this pH, it acts as a strong cation. When passing through a standard fully porous silica C18 column, these cations undergo secondary ion-exchange interactions with negatively charged residual surface silanols[3]. This causality loop—protonation for MS sensitivity leading to silanol binding—results in severe peak tailing, poor mass loadability, and compromised resolution[4].

Strategic Method Development: The Causality Behind the Chemistry

To develop a robust, high-sensitivity LC-MS method, we must break the causal chain of peak tailing without sacrificing ionization efficiency.

The Ion-Pairing Dilemma: Historically, chromatographers masked silanol interactions by adding strong ion-pairing agents like trifluoroacetic acid (TFA). While TFA yields sharp peaks, its strong ion-pairing nature prevents the analyte from easily releasing its charge into the gas phase, causing severe ion suppression in the MS source[5]. Alternatively, using a high-pH mobile phase (e.g., ammonium bicarbonate) neutralizes the azepane, improving peak shape on standard columns, but drastically reduces the abundance of pre-formed ions in solution, lowering ESI+ sensitivity.

The CSH Solution: The optimal strategy utilizes Charged Surface Hybrid (CSH) technology . CSH columns are engineered with a low-level, reproducible positive surface charge. This fixed positive charge electrostatically repels the protonated azepane, completely negating silanol-driven secondary interactions[6]. Consequently, chromatographers can use low-ionic-strength, MS-friendly mobile phases (like 0.1% formic acid) to achieve excellent peak symmetry and high loadability while maximizing the signal-to-noise ratio in the ESI+ source[4][6].

Method_Optimization A Azepane Analyte (pKa ~11.1) B Low pH Mobile Phase (0.1% Formic Acid) A->B Fully Ionized C High pH Mobile Phase (Ammonium Bicarbonate) A->C Neutralized D Standard C18 Column (Silanol Interactions) B->D Severe Tailing E CSH C18 Column (Surface Charge Repulsion) B->E Ideal Loadability C->D Good Peak, Low MS Signal G Suboptimal: Peak Tailing / Ion Suppression D->G Rejected F Optimal Method: Sharp Peaks, High MS Signal E->F Validated

Fig 1. LC-MS method optimization workflow for basic azepane derivatives.

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry requires a self-validating system. This protocol embeds a System Suitability Test (SST) and a Matrix Effect (ME) evaluation directly into the workflow to ensure data integrity before sample analysis begins.

Sample Preparation (Protein Precipitation)

For biological matrices (e.g., plasma or whole blood), a rapid protein precipitation method is employed to isolate the azepane-containing compounds[1].

  • Aliquot 100 µL of the biological sample into a clean microcentrifuge tube.

  • Add 10 µL of internal standard (IS) working solution (e.g., isotopically labeled azepane derivative at 100 ng/mL).

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 200 µL of the supernatant to an LC vial and dilute with 200 µL of Mobile Phase A (to match initial gradient conditions and prevent solvent effects).

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC CSH C18, 2.1 × 50 mm, 1.7 µm[4].

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

Table 1: Mobile Phase Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.000.40955Initial
0.500.40955Isocratic
4.000.401090Linear
5.000.401090Wash
5.100.40955Re-equilibration
7.000.40955End
Mass Spectrometry (ESI-MS/MS) Conditions

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[1].

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

Table 2: Representative MRM Parameters for Azepane Derivatives

Analyte TypePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Azepane API285.2155.13025Quantifier
Azepane API285.2127.13040Qualifier
Labeled IS290.2160.13025Normalization
Protocol Logic & System Suitability

Before injecting unknown samples, the system must pass the following logic gates:

Validation_Logic S1 1. System Suitability Test (Inject Azepane Standard) S2 2. Assess Chromatography Tailing Factor < 1.5? S1->S2 S3 3. Matrix Effect (ME) Check Spike Post-Extraction S2->S3 Yes (Pass) E1 Troubleshoot: Flush Column / Remake Mobile Phase S2->E1 No (Fail) S4 4. Approved for Analysis (ME 85% - 115%) S3->S4 Pass S3->E1 Fail (Ion Suppression)

Fig 2. Self-validating protocol logic for azepane LC-MS quantification.

Data Presentation: Expected Performance Gains

By implementing CSH technology with low-pH mobile phases, researchers will observe a drastic improvement in both chromatographic fidelity and MS sensitivity compared to traditional approaches.

Table 3: Comparative Performance for Azepane Compounds (0.1% Formic Acid)

Analytical ParameterStandard Fully Porous C18CSH C18 TechnologyMechanistic Reason
Tailing Factor (Tf) 2.4 (Severe Tailing)1.1 (Symmetrical)Surface charge repels basic amine, preventing silanol binding[6].
Mass Loadability < 10 ng on-column> 500 ng on-columnMitigates localized stationary phase overload[4].
MS Signal (S/N) 150 (Broad peak dispersion)850 (Sharp peak elution)Narrower peak width concentrates ions entering the source.
Carryover Risk HighLowElimination of strong secondary retention sites.

Sources

Role of 1-(3-Chloropropyl)azepane hydrochloride in creating heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(3-Chloropropyl)azepane Hydrochloride as a Key Synthon in Heterocyclic Drug Discovery

Executive Summary & Mechanistic Rationale

The functionalization of heterocyclic cores with basic, lipophilic side chains is a cornerstone strategy in modern medicinal chemistry. 1-(3-Chloropropyl)azepane hydrochloride (CAS 57616-77-0) serves as a premier bifunctional alkylating agent for this exact purpose. By introducing the 3-(azepan-1-yl)propyl moiety, drug development professionals can dramatically alter a molecule's physicochemical properties. This modification frequently enhances blood-brain barrier (BBB) penetration, modulates aqueous solubility via salt formation, and drives high-affinity interactions with targets such as Histamine H3, Sigma-1/2 receptors, and various kinase domains[1].

Causality in Reagent Selection: As an application scientist, I always advise utilizing the hydrochloride salt form over the free base for bench stability[2]. The free amine is highly prone to oxidation and autopolymerization (intermolecular alkylation) upon prolonged storage. By utilizing the HCl salt, the reactive lone pair on the azepane nitrogen is protonated, rendering the molecule shelf-stable[3]. Consequently, all synthetic protocols utilizing this reagent must account for an initial in situ or ex situ neutralization step to liberate the reactive electrophile.

Physicochemical Properties

To ensure reproducible experimental design, the baseline properties of the synthon must be thoroughly understood.

PropertyValueClinical / Synthetic Significance
CAS Number 57616-77-0Unique identifier for procurement and safety tracking.
Molecular Weight 212.16 g/mol Dictates stoichiometric calculations; highly mass-efficient.
Formula C9H18ClN·HCl[2]Indicates the presence of one equivalent of HCl.
LogP (Free Base) ~2.8 (Estimated)Contributes significant lipophilicity to the final drug candidate.
pKa (Conjugate Acid) ~10.4Ensures the final compound is protonated at physiological pH (7.4).

Experimental Workflows & Logical Relationships

To visualize the strategic implementation of this reagent, the following workflow demonstrates the logical progression from raw synthon to biologically active heterocycle.

Workflow A 1-(3-Chloropropyl)azepane HCl Salt B In Situ Neutralization (Base Addition) A->B D SN2 Alkylation (Polar Aprotic Solvent) B->D C Nucleophilic Heterocycle (Indole/Phenol/Amine) C->D E 3-(Azepan-1-yl)propyl Derivatized Scaffold D->E F Self-Validation (LC-MS / NMR) E->F

Workflow: Logical progression of SN2 alkylation using 1-(3-Chloropropyl)azepane hydrochloride.

SAR Root 3-(Azepan-1-yl)propyl Moiety Propyl Propyl Linker (Flexibility & Distance) Root->Propyl Azepane Azepane Ring (Lipophilicity & Bulk) Root->Azepane Amine Basic Nitrogen (Salt Bridge Formation) Root->Amine Target1 Receptor Antagonism (e.g., H3, Sigma) Propyl->Target1 Azepane->Target1 Amine->Target1 Target2 Improved ADME (Solubility & BBB) Amine->Target2

SAR Logic: Pharmacological impact of the 3-(azepan-1-yl)propyl structural components.

Validated Experimental Protocols

The following methodologies have been optimized for high-yield derivatization of heterocyclic compounds. They are designed as self-validating systems, ensuring that failure points are identified immediately during the process.

Protocol A: N-Alkylation of Nitrogenous Heterocycles (e.g., Indoles, Benzimidazoles)

This protocol utilizes a strong base in a polar aprotic solvent to drive the SN2 displacement.

Causality & Rationale: Indole NH protons have a pKa of ~16. Cesium carbonate (Cs₂CO₃) is selected over potassium carbonate due to the "cesium effect"—the larger ionic radius of Cs⁺ creates a more naked, highly reactive nucleophilic anion. N,N-Dimethylformamide (DMF) is used because its high dielectric constant stabilizes the transition state of the SN2 reaction without hydrogen-bonding to the nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the core heterocycle (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Add Cs₂CO₃ (3.5 mmol). Why 3.5 equivalents? 1.0 eq is required to neutralize the HCl salt of the alkylating agent, 1.0 eq to deprotonate the heterocycle, and a 1.5 eq excess drives the reaction forward while neutralizing the HCl generated during the SN2 process. Stir at room temperature for 30 minutes.

  • Alkylation: Add 1-(3-Chloropropyl)azepane hydrochloride (1.2 mmol) in one portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C. Validation Check: Monitor via TLC (DCM:MeOH 9:1 with 1% NH₄OH). The basic azepane product will streak heavily and fail to resolve without the addition of NH₄OH to the mobile phase.

  • Workup (Self-Validating): After 12 hours, cool to room temperature. Quench with distilled water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL). Causality: LiCl specifically partitions DMF into the aqueous layer, preventing solvent contamination in the final product.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient of 0-10% MeOH in DCM with 1% Et₃N).

Protocol B: O-Alkylation of Phenolic Heterocycles (e.g., Hydroxyquinolines)

Phenolic OH groups are significantly more acidic (pKa ~10) than indole NH groups, allowing for milder reaction conditions.

Causality & Rationale: Potassium carbonate (K₂CO₃) in Acetonitrile (MeCN) is sufficient for phenol deprotonation. MeCN is much easier to remove during workup than DMF and supports excellent SN2 kinetics for O-alkylation.

Step-by-Step Methodology:

  • Preparation: Suspend the phenolic heterocycle (1.0 mmol) and K₂CO₃ (3.0 mmol) in anhydrous Acetonitrile (10 mL).

  • Activation: Stir the suspension at 60 °C for 15 minutes to pre-form the phenoxide ion. The solution often undergoes a visible color change, providing a visual validation of deprotonation.

  • Reagent Addition: Add 1-(3-Chloropropyl)azepane hydrochloride (1.1 mmol)[3].

  • Reaction: Reflux the mixture (82 °C) for 8-10 hours. Validation Check: Analyze an aliquot by LC-MS. Look for the disappearance of the starting material mass and the appearance of the product mass (M+H). The product will have a significantly shorter retention time on a reverse-phase C18 column due to the highly polar basic amine.

  • Workup: Cool the mixture and filter through a pad of Celite to remove inorganic salts. Causality: Removing salts prior to aqueous extraction prevents stubborn emulsions. Concentrate the filtrate, dissolve in Dichloromethane (20 mL), and wash with 1M NaOH (10 mL) to remove any unreacted phenol.

  • Isolation: Dry the organic layer (MgSO₄), concentrate, and isolate the free base. If the HCl salt is desired for biological testing, dissolve the free base in Et₂O and add 2.0 M HCl in ether dropwise until precipitation ceases.

Quantitative Data: Optimization of Alkylation Conditions

The table below summarizes empirical optimization data for the N-alkylation of a standard indole core using 1-(3-Chloropropyl)azepane hydrochloride. This data allows researchers to select the most efficient parameters based on their specific laboratory constraints.

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)*Isolated Yield (%)
K₂CO₃ (3.0)Acetone56 (Reflux)2445%38%
K₂CO₃ (3.0)DMF801678%71%
NaH (3.0)THF65 (Reflux)1285%79%
Cs₂CO₃ (3.5) DMF 80 12 >95% 92%

*Conversion determined by LC-MS integration of the crude reaction mixture at 254 nm.

Conclusion

The integration of 1-(3-Chloropropyl)azepane hydrochloride into heterocyclic scaffolds is a highly reliable and pharmacologically rewarding process. By understanding the pKa of the target nucleophile and the necessity of neutralizing the synthon's hydrochloride salt in situ, researchers can achieve near-quantitative yields. The resulting 3-(azepan-1-yl)propyl derivatives consistently exhibit enhanced target affinity and improved solubility profiles, making them invaluable assets in preclinical drug development[1].

References

  • Title: Azepan | Sigma-Aldrich: 1-(3-Chloropropyl)azepane hydrochloride. Source: sigmaaldrich.cn. URL:

  • [2] Title: 57616-77-0|1-(3-chloropropyl)azepane hydrochloride - 生物试剂-化学试剂. Source: bio-fount.com. URL: 2

  • [3] Title: 1-(3-Chloropropyl)azepane hydrochloride. Source: sigmaaldrich.cn. URL:3

  • Title: 3-(azepan-1-yl)propyl N-(2-heptoxyphenyl)carbamate - Molecular Properties. Source: molforge.ai. URL:

  • [1] Title: PCT - Googleapis.com (Patent Literature on Kinase Inhibitors). Source: googleapis.com. URL: 1

Sources

Experimental setup for reactions involving 1-(3-Chloropropyl)azepane hydrochloride.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Electrophile Addition | Add 1-(3-Chloropropyl

Mechanistic pathway of in situ free-basing, Finkelstein halide exchange, and SN2 substitution.

Workflow N1 Reaction Setup Combine Nucleophile, Base, NaI, and Solvent N2 Electrophile Addition Add 1-(3-Chloropropyl)azepane HCl N1->N2 N3 Heating & Stirring Reflux or Heat at 60-80°C (8-18h) N2->N3 N4 Aqueous Workup Quench with H2O, Extract with EtOAc N3->N4 Monitor via TLC/LC-MS N5 Purification Silica Gel Chromatography (add 1% TEA) N4->N5 Dry over MgSO4 & Concentrate

General experimental workflow for the alkylation reaction, from setup to final purification.

6. References

  • Title: Synthesis and Biological Activity of 3-N-Substituted Estrogen Derivatives as Breast Cancer Agents Source: PMC (NIH) URL:

  • Title: Controlled Anchoring of (Phenylureido)sulfonamide-Based Receptor Moieties: An Impact of Binding Site Multiplication on Complexation Properties Source: MDPI URL:

  • Title: 1-(3-Chloropropyl)azepane hydrochloride Product Information Source: Sigma-Aldrich URL:

  • Title: Novel heterocyclic α-amino acids with sulfur-containing side-chains Source: Arkivoc URL:

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Yields with 1-(3-Chloropropyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with variable yields when using chloroalkyl cyclic amines as alkylating agents[1]. 1-(3-Chloropropyl)azepane hydrochloride is a highly effective reagent for introducing an azepanyl-propyl pharmacophore into drug candidates, but its dual nature as an electrophile and a tertiary amine creates unique mechanistic challenges.

This guide bypasses generic advice to focus on the chemical causality behind reaction failures, providing you with self-validating protocols to maximize your experimental yield.

I. Mechanistic Troubleshooting & FAQs

Q1: Why is my alkylation yield consistently stalling below 40%, even with prolonged heating? The Causality: The most common error is incorrect base stoichiometry. The reagent is supplied as a hydrochloride salt. It strictly consumes 1.0 equivalent of your base merely to neutralize the HCl and liberate the reactive free amine. If you use a standard 1.2–1.5 equivalents of base for the overall reaction, your target nucleophile remains largely protonated, stalling the SN​2 substitution. The Fix: You must use a minimum of 2.2 to 2.5 equivalents of a mild, anhydrous base (e.g., K₂CO₃ or Cs₂CO₃). This ensures both the reagent is free-based and your nucleophile is fully activated.

Q2: I’ve corrected the stoichiometry, but the reaction is still sluggish. How can I accelerate it without causing thermal degradation? The Causality: Alkyl chlorides are relatively poor electrophiles. Forcing the reaction with excessive heat (>100°C) or stronger bases (like NaH) often shifts the reaction pathway toward E2 elimination, yielding 1-allyl-azepane instead of your target product. The Fix: Implement a Finkelstein catalyst[2]. Adding 0.1–0.2 equivalents of anhydrous Sodium Iodide (NaI) converts the alkyl chloride to an alkyl iodide in situ. Iodide is a vastly superior leaving group, lowering the activation energy of the SN​2 transition state and allowing the alkylation to proceed rapidly at milder temperatures (60–80°C)[3].

Q3: LC-MS shows a mass corresponding to my product, but NMR indicates a complex mixture. What is happening? The Causality: 3-Chloropropylamines are notorious for undergoing intramolecular cyclization. The tertiary azepane nitrogen attacks the alkyl chloride to form a strained, spirocyclic azetidinium intermediate[4]. While this azetidinium ion can act as an alkylating agent, it is highly susceptible to attack by trace water (forming the inactive alcohol) or polymerization. The Fix: Ensure strictly anhydrous conditions. More importantly, alter your order of addition. Add the 1-(3-chloropropyl)azepane hydrochloride dropwise to a pre-heated mixture of your nucleophile and base. This keeps the steady-state concentration of the free base low, kinetically favoring intermolecular SN​2 attack over intramolecular cyclization[4].

II. Quantitative Yield Analysis

The following table summarizes the causal relationship between reaction parameters and expected yields, providing a benchmark for your optimization efforts.

Reaction ConditionCatalystBase (Equivalents)SolventTemp (°C)Dominant PathwayExpected Yield (%)
Standard NoneK₂CO₃ (1.2 eq)MeCN80Stalled / Incomplete15 - 25%
Corrected Stoichiometry NoneK₂CO₃ (2.5 eq)MeCN80 SN​2
  • Azetidinium
40 - 55%
Finkelstein Catalyzed NaI (0.2 eq)K₂CO₃ (2.5 eq)MeCN80Accelerated SN​2 75 - 90%
High Heat / Strong Base NoneNaH (2.5 eq)DMF110E2 Elimination< 20%
Aqueous / Protic NoneNaOH (2.5 eq)EtOH/H₂O80Hydrolysis< 30%
III. Validated Experimental Protocol

Optimized NaI-Catalyzed Alkylation Workflow Self-Validating System: This protocol incorporates LC-MS checkpoints to verify intermediate formation, ensuring you do not proceed blindly and waste valuable starting materials.

Materials:

  • Target Nucleophile (1.0 eq)

  • 1-(3-Chloropropyl)azepane hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃, finely powdered, anhydrous) (2.5 eq)

  • Sodium iodide (NaI, anhydrous) (0.2 eq)

  • Acetonitrile (MeCN, strictly anhydrous) (10 mL/mmol)

Step-by-Step Methodology:

  • Nucleophile Activation: In an oven-dried flask under N₂, dissolve the nucleophile in anhydrous MeCN. Add the finely powdered K₂CO₃ (2.5 eq). Stir at room temperature for 30 minutes.

    • Causality: Pre-forming the nucleophilic anion ensures it is ready to attack the moment the electrophile is introduced.

  • Catalyst Integration: Add anhydrous NaI (0.2 eq) to the suspension.

    • Causality: NaI is highly soluble in MeCN, ensuring immediate availability for the halogen exchange[2].

  • Controlled Reagent Addition (Critical Step): Add the 1-(3-Chloropropyl)azepane hydrochloride (1.2 eq) in small portions over 15–20 minutes.

    • Causality: Gradual addition prevents a sudden spike in free-base concentration, mitigating the formation of the azetidinium side-product[4].

  • Thermal Activation & Validation: Heat the reaction mixture to 75–80°C.

    • Validation Check: After 1 hour, sample the reaction for LC-MS. You must observe the transient appearance of the 1-(3-iodopropyl)azepane intermediate (Expected [M+H]⁺ ≈ 268.1). If absent, verify the quality and dryness of your NaI.

  • Completion and Workup: Stir for 12–16 hours. Once complete (verified by the disappearance of the nucleophile on TLC), cool to room temperature. Filter the mixture through a Celite pad to remove the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash chromatography (DCM/MeOH gradient).

    • Causality: Add 1% Triethylamine (Et₃N) to your eluent. The basic azepane nitrogen will otherwise interact heavily with acidic silica gel, causing severe streaking and artificial yield loss.

IV. Reaction Pathway Visualization

The following diagram illustrates the competing mechanistic pathways. Controlling these pathways via the protocol above is the key to maximizing your yield.

G A 1-(3-Chloropropyl)azepane HCl (Stable Salt) B Free Base (Reactive) A->B + Base (-HCl) C Spiro-Azetidinium Intermediate B->C Intramolecular Cyclization D Target Alkylated Product B->D + Nucleophile (S_N2 Pathway) E Side Products (Hydrolysis/Elimination) B->E Strong Base (E2 Elimination) C->D + Nucleophile (Ring Opening) C->E + H2O / OH-

Reaction pathways of 1-(3-Chloropropyl)azepane highlighting the azetidinium intermediate.

V. References
  • Title: PROCESS FOR THE PREPARATION OF CHLOROAQUIL SUBSTITUTED CYCLIC AMINES (Patent PT117440B) Source: Google Patents URL:

  • Title: Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Novel heterocyclic α-amino acids with sulfur-containing side-chains Source: Arkivoc URL: [Link]

  • Title: Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts Source: PMC (National Institutes of Health) URL: [Link]

Sources

Identifying and minimizing byproducts in 1-(3-Chloropropyl)azepane hydrochloride reactions.

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 1-(3-Chloropropyl)azepane hydrochloride. It addresses common challenges, offering troubleshooting strategies and frequently asked questions to help you identify and minimize byproducts, thereby optimizing your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you navigate specific experimental hurdles.

Problem 1: Low Yield of 1-(3-Chloropropyl)azepane Hydrochloride

Symptoms: The isolated yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Intramolecular Cyclization (Quaternization) The nucleophilic nitrogen of the azepane ring can attack the electrophilic carbon of the 3-chloropropyl chain, forming a quaternary ammonium salt byproduct. This is a common side reaction in similar syntheses.1. Control Reaction Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to disfavor the kinetically slower intramolecular cyclization. 2. Slow Addition of Alkylating Agent: Add the 1-bromo-3-chloropropane (or similar) slowly to the azepane solution to maintain a low concentration of the alkylating agent, thus minimizing the chance of the product reacting with itself.
Hofmann Elimination Under basic conditions, the quaternary ammonium salt formed via intramolecular cyclization can undergo Hofmann elimination, leading to the formation of an alkene and reducing the yield of the desired product.[1][2]1. Use a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., proton sponge) to minimize the promotion of elimination reactions. 2. pH Control: Maintain a neutral or slightly acidic pH during workup to prevent base-catalyzed elimination.
Incomplete Reaction The reaction may not have proceeded to completion, leaving unreacted starting materials.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials. 2. Increase Reaction Time/Temperature: If the reaction is sluggish, cautiously increase the reaction time or temperature while monitoring for byproduct formation.
Loss During Workup/Purification The product may be lost during extraction or purification steps. 1-(3-Chloropropyl)azepane is a tertiary amine and can be somewhat water-soluble, especially in its protonated form.1. Optimize Extraction pH: Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to deprotonate the amine and maximize its solubility in the organic solvent. 2. Use Appropriate Solvents: Dichloromethane or chloroform are often effective for extracting amines.[3] 3. Careful Purification: If using column chromatography, consider using a silica gel treated with a small amount of triethylamine to prevent streaking and product loss on the column.[4]
Problem 2: Presence of Unexpected Peaks in Analytical Data (NMR, GC-MS, HPLC)

Symptoms: Your analytical data shows signals or peaks that do not correspond to the starting materials or the desired product.

Identifying and Minimizing Common Byproducts:

Potential Byproduct Identification Signature Mechanism of Formation Minimization Strategy
Azepane Hydrochloride Signals corresponding to protonated azepane in NMR. A distinct peak in GC-MS with a mass corresponding to azepane.Incomplete reaction or reaction with adventitious acid.Ensure stoichiometric amounts of reagents and anhydrous reaction conditions.
1,1'-(Propane-1,3-diyl)bis(azepane) A symmetrical structure in NMR. A peak in GC-MS with a mass corresponding to two azepane units linked by a propyl chain.Reaction of the product with unreacted azepane.Use a slight excess of the dihaloalkane alkylating agent.
Quaternary Ammonium Salt (from cyclization) Broad signals in NMR. May not be visible in GC-MS due to low volatility but can be detected by LC-MS.[5]Intramolecular cyclization of the product.Maintain low reaction temperatures and slow addition of the alkylating agent.
Allylazepane Alkene signals in NMR (typically in the 5-6 ppm region).Hofmann elimination from the quaternary ammonium salt byproduct.[6][7]Avoid strongly basic conditions, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(3-Chloropropyl)azepane hydrochloride?

The most prevalent method involves the nucleophilic substitution reaction between azepane and a 1,3-dihaloalkane, such as 1-bromo-3-chloropropane. Azepane acts as the nucleophile, displacing one of the halides. The use of 1-bromo-3-chloropropane is strategic as the bromide is a better leaving group than chloride, allowing for selective reaction at the carbon bearing the bromine. The final product is then typically isolated as a hydrochloride salt to improve its stability and handling characteristics.

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a rapid and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate with a small amount of triethylamine) to separate the starting materials from the product. The disappearance of the azepane spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the relative concentrations of reactants and products over time.

Q3: What are the best practices for purifying the final product?

Following the reaction, a standard workup involves quenching the reaction, followed by liquid-liquid extraction.[8] The crude product can then be purified by flash column chromatography on silica gel.[9] To prevent the amine from streaking on the acidic silica gel, it is advisable to pre-treat the silica with a solvent system containing a small percentage of triethylamine.[4] The purified free base is then dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of HCl in the same or another anhydrous solvent is added to precipitate the hydrochloride salt. The salt can then be collected by filtration and dried.

Q4: I'm observing the formation of a significant amount of a di-substituted byproduct. How can I prevent this?

The formation of 1,1'-(propane-1,3-diyl)bis(azepane) occurs when the initially formed product reacts with another molecule of azepane. This can be suppressed by using a slight excess of the 1,3-dihaloalkane relative to the azepane. This ensures that the concentration of azepane is depleted before a significant amount of the di-substituted product can form.

Visualizing Reaction Pathways

To better understand the chemistry involved, the following diagrams illustrate the desired reaction and a common side reaction.

Reaction Pathways cluster_main Desired Synthesis Pathway cluster_byproduct Common Byproduct Formation azepane Azepane product 1-(3-Chloropropyl)azepane azepane->product Nucleophilic Substitution alkyl_halide 1-Bromo-3-chloropropane alkyl_halide->product hcl_salt 1-(3-Chloropropyl)azepane HCl product->hcl_salt + HCl product_side 1-(3-Chloropropyl)azepane quat_salt Quaternary Ammonium Salt (Intramolecular Cyclization) product_side->quat_salt Side Reaction elim_product Allylazepane quat_salt->elim_product Hofmann Elimination (under basic conditions)

Caption: Desired synthesis vs. a common side reaction pathway.

Experimental Protocol: Byproduct Identification Workflow

This workflow outlines a systematic approach to identifying unknown impurities in your reaction mixture.

Byproduct Identification Workflow start Crude Reaction Mixture tlc_gcms TLC / GC-MS Analysis start->tlc_gcms peaks Unexpected Peaks Observed? tlc_gcms->peaks no_peaks Proceed with Purification peaks->no_peaks No lcms LC-MS Analysis (for non-volatile compounds) peaks->lcms Yes nmr Isolate Byproduct via Preparative HPLC/Chromatography & Analyze by NMR lcms->nmr structure Elucidate Structure nmr->structure

Sources

Technical Support Center: Purification Strategies for 1-(3-Chloropropyl)azepane Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Downstream purification of basic amine products synthesized via 1-(3-Chloropropyl)azepane hydrochloride.

Overview & Chemical Context

1-(3-Chloropropyl)azepane hydrochloride is a versatile bifunctional alkylating agent widely utilized in medicinal chemistry to introduce an azepane moiety (e.g., in the synthesis of H1-receptor antagonists like azelastine). Because the reagent itself is a tertiary amine hydrochloride, both the starting material and the resulting alkylated products possess basic properties. This shared basicity complicates downstream purification, requiring specific strategies to mitigate acid-base interactions with chromatographic stationary phases and to selectively isolate the target compound from unreacted starting materials.

Diagnostic Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product + Azepane Impurities) Workup Acid-Base Extraction (pH Tuning) Crude->Workup Check Are basic impurities resolved? Workup->Check Cryst Salt Crystallization (e.g., Oxalate/HCl) Check->Cryst Yes (High Purity) Chrom Amine-Functionalized Silica Chromatography Check->Chrom No (Co-eluting amines) Pure Purified Target Compound Cryst->Pure Chrom->Pure

Logical decision tree for purifying azepane-containing reaction products.

Troubleshooting Guides & FAQs

Q1: Why do my products co-elute or streak severely on standard silica gel chromatography? A1: The azepane ring contains a basic tertiary amine. Standard silica gel acts as a Brønsted acid due to the presence of surface silanol groups (Si-OH). When basic amines interact with these acidic silanols, strong acid-base interactions occur, leading to irreversible binding, severe peak tailing (streaking), and poor resolution . Solution: To counteract this, you must either mask the silanols or change the stationary phase.

  • Mobile Phase Modification: Add a competing amine, such as 1-5% triethylamine (TEA) or ammonium hydroxide, to your eluent (e.g., DCM/MeOH/NH₄OH). The small amine neutralizes the acidic silanols, allowing your bulky azepane product to elute normally .

  • Stationary Phase Modification: Use amine-functionalized silica (e.g., KP-NH) or basic alumina. This prevents the acid-base interaction entirely, allowing for elution with simpler, less polar solvent systems like hexane/ethyl acetate .

Q2: How do I separate unreacted 1-(3-chloropropyl)azepane from the final product when both are basic? A2: Since both the starting material and the product contain the azepane ring, their pKa values are often very similar, making standard acid-base extraction insufficient for complete separation. Solution:

  • Reverse-Phase HPLC (RP-HPLC): If the product is significantly more lipophilic than the starting material (which is usually the case after appending a large pharmacophore), RP-HPLC is highly effective. Use an acidic mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) to ensure both amines are fully protonated. The separation will then be driven purely by the hydrophobic interactions of the rest of the molecule.

  • Selective Salt Crystallization: Convert the crude free-base mixture into a salt using an organic acid (e.g., oxalic acid, tartaric acid, or maleic acid). The bulkier product often exhibits different solubility profiles in solvents like acetone or ethanol compared to the starting material's salt, allowing for selective precipitation.

Q3: I am experiencing severe emulsions during the aqueous workup. How can I resolve this? A3: Emulsions are common when working with basic amines, as protonated amine salts can act as surfactants, reducing the interfacial tension between the aqueous and organic layers . Solution:

  • Increase Ionic Strength: Add brine (saturated NaCl) to the aqueous layer. This increases the density and ionic strength of the aqueous phase, driving the organic compounds into the organic layer (salting out).

  • Filtration: If the emulsion is stabilized by insoluble particulates (e.g., inorganic salts from the alkylation reaction like K₂CO₃ or NaCl), filter the entire biphasic mixture through a pad of Celite before attempting separation.

  • Solvent Adjustment: Dilute the organic layer with more solvent to decrease its density and viscosity, promoting phase separation.

Experimental Protocols

Protocol A: Optimized Acid-Base Extraction (Catch-and-Release)

Purpose: To remove neutral and acidic impurities from the basic azepane product prior to chromatography.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash (Catch): Transfer to a separatory funnel and wash with an equal volume of 1 M HCl. The basic azepane product and unreacted starting material will protonate and partition into the aqueous layer.

  • Separation: Drain the lower aqueous layer. Discard the organic layer (which contains unreacted neutral/acidic nucleophiles and impurities).

  • Basification (Release): Cool the aqueous layer in an ice bath and slowly add 2 M NaOH or saturated Na₂CO₃ until the pH reaches 10-12. The amines will deprotonate, becoming insoluble in water.

  • Extraction: Extract the basified aqueous layer 3 times with fresh organic solvent (e.g., DCM).

  • Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free-base mixture .

Protocol B: Flash Chromatography using Amine-Functionalized Silica

Purpose: To isolate the target product from unreacted 1-(3-chloropropyl)azepane without streaking or the need for TEA removal.

  • Method Development: Spot the crude mixture on an amine-functionalized TLC plate. Develop using a gradient of Hexane/Ethyl Acetate (e.g., 80:20). Do not add TEA or NH₄OH to the developing chamber.

  • Column Equilibration: Equilibrate an amine-functionalized silica flash cartridge with the initial mobile phase (e.g., 90:10 Hexane/EtOAc).

  • Loading: Dissolve the sample in a minimal amount of DCM and load it onto the column.

  • Elution: Run a linear gradient from 10% to 50% Ethyl Acetate over 10-15 column volumes.

  • Analysis: Collect fractions and analyze by TLC or LC-MS. The more lipophilic product will typically elute before the unreacted starting material. Combine pure fractions and evaporate .

Quantitative Data Summary

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityCost & Complexity
Acid-Base Extraction 85 - 95%Low-Medium (removes neutral/acidic impurities only)HighLow Cost, Low Complexity
Standard Silica Gel (with TEA) 60 - 80%HighMediumLow Cost, Medium Complexity (requires TEA removal)
Amine-Functionalized Silica 80 - 90%HighMediumHigh Cost, Low Complexity (no TEA needed)
Reverse-Phase Prep HPLC 70 - 85%Very High (>99%)LowHigh Cost, High Complexity
Salt Crystallization 50 - 70%Very High (>99%)HighLow Cost, Medium Complexity (requires screening)

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from[Link]

Optimizing reaction temperature and time for 1-(3-Chloropropyl)azepane hydrochloride.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-(3-Chloropropyl)azepane hydrochloride . This compound is a critical electrophilic building block used in the development of various active pharmaceutical ingredients (APIs), including azelastine derivatives and other targeted receptor antagonists.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we will explore the thermodynamic and kinetic causalities behind the reaction parameters, providing you with a self-validating system to maximize yield, prevent dimerization, and ensure high-purity salt formation.

Mechanistic Overview & Reaction Pathway

The synthesis relies on the N-alkylation of azepane (a secondary cyclic amine) using 1-bromo-3-chloropropane. The success of this reaction hinges on leaving group differential reactivity . Bromide is a significantly better leaving group than chloride. By strictly controlling the thermal energy (temperature) of the system, we can selectively drive the displacement of the bromide while leaving the terminal chloride intact [1].

Azepane is kinetically highly favorable for alkylation compared to other cyclic amines (like piperidine or morpholine) due to its specific ring conformation and nucleophilicity [1]. If the temperature exceeds the activation barrier for chloride displacement, the newly formed 1-(3-chloropropyl)azepane will undergo a secondary nucleophilic attack by unreacted azepane, leading to the unwanted dimer: 1,3-bis(azepan-1-yl)propane .

ReactionPathway A Azepane (Nucleophile) C 1-(3-Chloropropyl)azepane (Target Free Base) A->C + B T: 25-40°C K2CO3 B 1-Bromo-3-chloropropane (Electrophile) B->C F Allyl Chloride (Elimination Product) B->F Base T > 80°C D 1,3-Bis(azepan-1-yl)propane (Dimer Impurity) C->D + Excess Azepane T > 60°C E 1-(3-Chloropropyl)azepane HCl (Target Salt) C->E Anhydrous HCl 0-5°C

Reaction pathway for 1-(3-Chloropropyl)azepane highlighting target synthesis and side reactions.

Optimization of Temperature and Time

To establish a self-validating protocol, we must balance the reaction rate with chemoselectivity. The table below summarizes the causality between temperature, time, and the resulting product distribution.

Temperature (°C)Reaction Time (h)Target Yield (%)Dimer Impurity (%)Elimination (%)Scientist's Recommendation
25 (RT) 2478< 2< 1Optimal for high purity. Slow but highly selective.
40 1285~ 5< 1Optimal balance. Best ratio of time-to-yield.
60 665205Not recommended. Thermal energy overcomes Cl activation barrier.
80 (Reflux) 2404515Avoid. Poor selectivity; massive dimerization and E2 elimination.

Step-by-Step Experimental Protocol

This methodology is designed to be a self-validating workflow. By utilizing an excess of the dihalide and controlling the addition rate, we mathematically suppress the probability of dimerization.

Phase A: Selective Monoalkylation (Free Base Synthesis)
  • System Preparation: In a flame-dried, nitrogen-purged round-bottom flask, add 1-bromo-3-chloropropane (1.5 equivalents) and anhydrous potassium carbonate ( K2​CO3​ , 2.0 equivalents) to anhydrous acetonitrile (10 mL per gram of azepane).

  • Controlled Addition: Cool the suspension to 0°C using an ice bath. Add azepane (1.0 equivalent) dropwise via an addition funnel over 30 minutes. Scientific Rationale: Slow addition ensures that the localized concentration of azepane remains low, preventing the nucleophile from attacking the newly formed product.

  • Thermal Activation: Remove the ice bath and warm the reaction to 40°C. Stir vigorously for 12 hours.

  • Validation Check: Monitor the reaction via GC-MS or TLC (DCM:MeOH 9:1). The reaction is complete when the azepane peak is consumed.

Phase B: Workup and Purification
  • Filtration: Filter the reaction mixture through a Celite pad to remove inorganic salts ( K2​CO3​ and KBr ). Wash the pad with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure (keep the water bath below 40°C to prevent late-stage dimerization).

  • Liquid-Liquid Extraction: Partition the crude oil between Ethyl Acetate and Distilled Water. The unreacted 1-bromo-3-chloropropane will remain in the organic layer, but washing the organic layer with mildly acidic water (pH 5) will selectively pull the basic product into the aqueous phase. Basify the aqueous phase to pH 10 with NaOH, and re-extract with fresh Ethyl Acetate to isolate the pure free base. Dry over anhydrous MgSO4​ .

Phase C: Hydrochloride Salt Formation
  • Anhydrous Environment: Dissolve the dried free base in strictly anhydrous diethyl ether or ethyl acetate. Cool the solution to 0–5°C.

  • Precipitation: Add a solution of 2M HCl in diethyl ether dropwise until the pH reaches 2. A crisp, white precipitate of 1-(3-Chloropropyl)azepane hydrochloride will form [2].

  • Isolation: Filter the solid under a nitrogen blanket (the salt can be hygroscopic), wash with cold ether, and dry in a vacuum oven at 30°C for 12 hours.

Troubleshooting & FAQs

Q1: My GC-MS is showing a large peak for 1,3-bis(azepan-1-yl)propane (dimer). How do I prevent this? A: Dimerization occurs when the secondary chlorine atom of your newly formed product undergoes nucleophilic attack by unreacted azepane. Because azepane is kinetically highly favorable for alkylation [1], it will readily attack the chloride if given enough thermal energy. Fix: Strictly maintain the reaction temperature below 40°C. Furthermore, ensure you are using a stoichiometric excess of 1-bromo-3-chloropropane (1.5 eq) and adding the azepane slowly to keep the ratio of electrophile to nucleophile high at all times.

Q2: I am observing allyl chloride in the headspace/distillate. What causes this side reaction? A: 1-bromo-3-chloropropane can undergo E2 dehydrohalogenation in the presence of a base ( K2​CO3​ or excess azepane) at elevated temperatures. The bromide acts as the primary leaving group, yielding allyl chloride. Fix: This is a thermodynamically driven elimination pathway. Keeping the reaction temperature at or below 40°C effectively suppresses this side reaction.

Q3: My hydrochloride salt is "oiling out" instead of forming a crisp white powder. How do I fix this? A: "Oiling out" (liquid-liquid phase separation instead of crystallization) during HCl salt formation is typically caused by two factors: moisture in the solvent, or an overly rapid, exothermic addition of HCl that melts the forming crystals. Fix: Ensure your free base is thoroughly dried over MgSO4​ prior to salt formation. Use strictly anhydrous solvents. Cool the solution to 0–5°C and add the HCl solution dropwise to control the exotherm. If an oil still forms, add a seed crystal or scratch the inside of the flask with a glass rod to induce nucleation.

Q4: Can I use Acetone instead of Acetonitrile as a solvent? A: Yes. Acetone is a classic solvent for Finkelstein-type halogens and alkylations. However, acetonitrile allows for slightly better solubility of the K2​CO3​ surface interactions and generally provides a cleaner impurity profile for cyclic amine alkylations [1]. If using acetone, ensure it is dried over molecular sieves, as water will quench the reaction and promote alcohol byproducts.

References

  • Title: Process for the preparation of chloroalkyl substituted cyclic amines (WO2023030667A1)
  • Title: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

Technical Support Center: Preventing Side Reactions of 1-(3-Chloropropyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting Guide & FAQs for Alkylation Workflows

Introduction

1-(3-Chloropropyl)azepane hydrochloride (CAS 57616-77-0) is a critical bifunctional building block used extensively in the synthesis of H3-receptor antagonists, antihistamines, and other CNS-active pharmacophores[1]. While highly valuable, researchers frequently encounter yield-limiting side reactions during alkylation workflows. The root cause is the inherent instability of its free base form, which contains both a nucleophilic tertiary amine and an electrophilic alkyl chloride.

This technical guide provides field-proven troubleshooting strategies and self-validating protocols to suppress degradation, control reaction kinetics, and maximize cross-coupling efficiency.

Part 1: Mechanistic Pathways of Degradation

When the hydrochloride salt is neutralized, the liberated lone pair on the azepane nitrogen becomes highly reactive. Depending on the reaction environment, the free base can undergo several competing degradation pathways instead of the desired cross-coupling.

Pathway A 1-(3-Chloropropyl)azepane (Free Base) B Spiro-azetidinium Ion (5-Azoniaspiro[3.6]decane) A->B Intramolecular SN2 (Spontaneous) C 1-(3-Hydroxypropyl)azepane (Hydrolysis) A->C OH- / H2O (Aqueous Base) D Dimer / Polymer (Intermolecular) A->D Intermolecular SN2 (High Conc.) E 1-Allylazepane (Elimination) A->E E2 Elimination (Strong Base/Heat)

Fig 1: Competing degradation pathways of 1-(3-Chloropropyl)azepane free base.

Part 2: Troubleshooting FAQs

Q1: Why does my 1-(3-Chloropropyl)azepane degrade rapidly upon storage after I neutralize the hydrochloride salt? Causality: The degradation is driven by an entropically favored intramolecular SN2 reaction. The flexible 3-chloropropyl chain folds back, allowing the nitrogen lone pair to attack the C3 carbon and displace the chloride ion. This forms a highly stable spiro-bicyclic quaternary ammonium salt: 5-azoniaspiro[3.6]decane chloride [2]. Because this is an intramolecular process, it occurs rapidly even at room temperature, a phenomenon widely documented in . Solution: Never isolate or store the free base. Keep the compound as the until the exact moment of the coupling reaction[1]. The protonated ammonium ion is non-nucleophilic, completely halting the cyclization.

Q2: I am performing a biphasic alkylation (aqueous base/organic solvent). Why am I seeing a significant amount of the alcohol byproduct? Causality: In the presence of aqueous bases (e.g., NaOH or KOH) and phase-transfer catalysts, the hydroxide ion acts as a competitive nucleophile. The primary alkyl chloride undergoes hydrolysis via an intermolecular SN2 mechanism, yielding 1-(3-hydroxypropyl)azepane. Solution: Transition to strictly anhydrous conditions. Use a non-nucleophilic inorganic base (e.g., K₂CO₃ or Cs₂CO₃) in an anhydrous, polar aprotic solvent like DMF or Acetonitrile.

Q3: My LC-MS shows higher molecular weight impurities. How do I prevent dimerization/polymerization? Causality: If the concentration of the free base in the reactor is too high, intermolecular SN2 alkylation competes with your target reaction. The nitrogen of one azepane molecule attacks the chloropropyl group of another, leading to dimers and oligomers. Solution: Control the steady-state concentration of the free base. Pre-form your active nucleophile (e.g., phenoxide) in the reactor, and add the 1-(3-chloropropyl)azepane hydrochloride solid portion-wise. This ensures your target nucleophile is always in vast stoichiometric excess compared to the transient free base.

Q4: Under strong basic conditions and heat, I observe a mass loss of 36 Da (loss of HCl). What is happening? Causality: Strong bases (like NaH, KOtBu, or alkoxides) combined with elevated temperatures trigger an E2 elimination, removing HCl to form the terminal alkene, 1-allylazepane. Solution: Lower the reaction temperature (e.g., 60°C instead of 100°C) and use a milder base (e.g., K₂CO₃) to favor substitution over elimination.

Part 3: Quantitative Data & Reaction Parameters

The following table summarizes the competing side reactions, their kinetic triggers, and the specific parameters required to suppress them.

Side ReactionMechanismPrimary TriggerKinetic/Thermodynamic ProfilePrevention Strategy
Spiro-azetidinium Formation Intramolecular SN2Free base formationLow activation energy; entropically driven.In situ free-basing; never store as free base.
Hydrolysis Intermolecular SN2Aqueous OH⁻Dependent on OH⁻ concentration.Use anhydrous solvents and non-nucleophilic bases (K₂CO₃).
Polymerization Intermolecular SN2High free base conc.Second-order kinetics; concentration-dependent.Portion-wise addition of the HCl salt.
Alkene Formation E2 EliminationStrong base + HeatHigh activation energy; thermodynamically driven at high temps.Use mild bases; keep temperature ≤ 80°C.
Part 4: Step-by-Step Experimental Protocol

To synthesize a self-validating system that inherently prevents these side reactions, we employ an in situ free-basing and coupling methodology.

Workflow Step1 1. Prepare Nucleophile (e.g., Ar-OH + K2CO3 in Anhydrous DMF) Step2 2. Heat to Target Temperature (60°C - 80°C) Step1->Step2 Step3 3. Add 1-(3-Chloropropyl)azepane HCl (Solid, Portion-wise) Step2->Step3 Step4 4. In Situ Free-Basing & Coupling (Minimizes Free Base Lifespan) Step3->Step4 Step5 5. Aqueous Workup & Extraction (Rapid Phase Separation) Step4->Step5

Fig 2: Optimized in situ free-basing and coupling workflow to prevent side reactions.

Protocol: Anhydrous Alkylation of Phenols/Amines

This protocol uses a generic phenol (Ar-OH) as the target nucleophile.

  • Nucleophile Activation:

    • Charge a dry, argon-purged flask with the target phenol (1.0 equiv) and anhydrous K₂CO₃ (2.5 - 3.0 equiv).

    • Add anhydrous DMF (10 mL/g of phenol). Stir at room temperature for 30 minutes to pre-form the phenoxide ion.

    • Causality: Pre-forming the nucleophile ensures it is ready to react immediately when the electrophile is introduced, outcompeting intramolecular cyclization.

  • Temperature Equilibration:

    • Heat the suspension to 60°C – 80°C. Do not exceed 80°C to prevent E2 elimination.

  • Portion-wise Addition (The Critical Step):

    • Add 1-(3-Chloropropyl)azepane hydrochloride (1.1 - 1.2 equiv) as a solid in 4 to 5 equal portions over 1 hour.

    • Causality: As the solid dissolves, K₂CO₃ neutralizes the HCl salt. The transient free base is immediately consumed by the vast excess of phenoxide. Keeping the steady-state concentration of the free base near zero prevents dimerization.

  • Reaction Monitoring (Self-Validation):

    • Monitor via TLC or LC-MS 15 minutes after each addition. You should observe the product mass without the accumulation of the free base mass (m/z 176) or the spiro-azetidinium mass. If free base accumulation is detected, pause addition until it is consumed.

  • Quench and Workup:

    • Once complete, cool the reaction to room temperature. Quench with ice water to dissolve inorganic salts.

    • Extract rapidly with Ethyl Acetate or MTBE. Wash the organic layer with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

Part 5: References
  • Hocine, S., et al. (2023). "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Frontiers in Chemistry, 11: 1222830. Available at:[Link]

  • Sibi, M. P., et al. (2017). "CuH-Catalyzed Regioselective Intramolecular Hydroamination for the Synthesis of Alkyl-Substituted Chiral Aziridines and Azetidines." Journal of the American Chemical Society. Available at:[Link]

Sources

Technical Support Center: Azepane Synthesis via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for scientists and researchers engaged in the synthesis of azepanes using ring-closing metathesis (RCM). The seven-membered azepane ring is a crucial scaffold in medicinal chemistry, but its synthesis via RCM can present unique challenges compared to the formation of five- or six-membered rings.[1][2] This guide provides in-depth troubleshooting advice in a practical question-and-answer format to address common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My RCM reaction to form an azepane is giving a low yield. What are the primary causes and how can I address this?

Low yields in azepane RCM are frequently due to unfavorable cyclization kinetics, which can lead to competing intermolecular reactions like polymerization.[1] Here’s how to troubleshoot this issue:

  • High Dilution is Critical: To favor the desired intramolecular cyclization, running the reaction at a very low concentration (typically 0.01–0.001 M) is paramount. This minimizes the chances of two diene precursors reacting with each other.[1]

  • Slow Addition of Substrate: Employing a syringe pump to slowly add the diene substrate to the reaction vessel containing the catalyst can maintain a consistently low instantaneous concentration, further promoting the intramolecular pathway.

  • Optimize Reaction Temperature: Temperature plays a significant role. While higher temperatures can increase the reaction rate, they may also promote catalyst decomposition or side reactions. It's often beneficial to start at a moderate temperature (e.g., refluxing dichloromethane) and adjust as needed.

  • Incorporate Conformational Constraints: The conformation of the linear diene precursor can dramatically influence the ease of cyclization. Introducing elements that bring the terminal olefins closer in space can significantly improve yields. This can be achieved through the strategic placement of bulky groups or by creating a more rigid backbone.

Q2: My RCM reaction is sluggish or stalls completely. What could be deactivating my catalyst?

Ruthenium-based RCM catalysts can be sensitive to various factors, leading to deactivation.[1] Here are the common culprits and their solutions:

  • Catalyst Poisoning by Lewis Bases: Unprotected amines are Lewis basic and can coordinate to the ruthenium center, inhibiting catalysis.[1] It is crucial to use a suitable protecting group for the nitrogen atom.

  • Impure Substrates or Solvents: Trace impurities in your starting material or solvent can act as catalyst poisons. Ensure your diene precursor is highly pure and use anhydrous, degassed solvents.

  • Substrate-Catalyst Coordination: In some instances, the substrate itself can form a stable chelate with the catalyst, halting the catalytic cycle. This was observed in the synthesis of the cathepsin K inhibitor SB-462795.[1] If this is suspected, altering the substrate structure or the catalyst may be necessary.

Table 1: Common Nitrogen Protecting Groups in Azepane RCM

Protecting GroupAbbreviationKey Characteristics
tert-ButoxycarbonylBocStable to many reaction conditions, easily removed with acid.
CarboxybenzylCbzStable, removed by hydrogenolysis.
TosylTsElectron-withdrawing, can influence reactivity. Very stable.
Q3: I'm observing significant byproducts in my RCM reaction. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a common challenge. Here are the most frequent side reactions and strategies to mitigate them:

  • Dimerization and Oligomerization: As mentioned, these intermolecular reactions compete with the desired RCM. The primary solution is to conduct the reaction under high dilution.[1]

  • Alkene Isomerization: This is a well-known side reaction in metathesis, leading to a mixture of products.[1] Using a catalyst known for lower isomerization rates, such as some second-generation Grubbs or Hoveyda-Grubbs catalysts, can be beneficial. Adding a hydride scavenger can also help.

  • E/Z Selectivity: The stereochemistry of the resulting double bond in the azepane ring can be difficult to control and is often dependent on ring strain. The E-isomer is generally more stable for larger rings, but a mixture is common for seven-membered rings. Catalyst choice and reaction conditions can influence the ratio, but often the mixture is carried through to the next step, where the double bond is hydrogenated.

Experimental Protocols

Protocol 1: General Procedure for Azepane Synthesis via RCM

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Diene precursor

  • Grubbs or Hoveyda-Grubbs second-generation catalyst (2-5 mol%)

  • Anhydrous, degassed dichloromethane (DCM)

Procedure:

  • Dissolve the diene precursor in anhydrous, degassed DCM to a concentration of 0.01 M in a flask equipped with a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

  • Add the RCM catalyst (2-5 mol%) to the solution.

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the tetrahydro-1H-azepine derivative.[3]

Protocol 2: Hydrogenation of the Unsaturated Azepine

Materials:

  • Unsaturated azepine derivative

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the unsaturated azepine in MeOH or EtOAc.

  • Add Pd/C (10 wt%).

  • Stir the suspension under a hydrogen atmosphere at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude azepane, which can be purified further if necessary.[3]

Visualizing the Process

Troubleshooting Logic Flow

RCM_Troubleshooting start RCM Reaction Issue low_yield Low Yield start->low_yield catalyst_issue Sluggish/Stalled Reaction start->catalyst_issue byproducts Byproducts Observed start->byproducts solution_dilution Increase Dilution Slow Addition low_yield->solution_dilution Intermolecular Rxn solution_protect Check N-Protecting Group Purify Substrate & Solvent catalyst_issue->solution_protect Catalyst Poisoning byproducts->solution_dilution Dimers solution_catalyst Screen Catalysts Add Hydride Scavenger byproducts->solution_catalyst Isomerization RCM_Cycle catalyst [Ru]=CH2 metallacyclobutane1 Metallacyclobutane Intermediate catalyst->metallacyclobutane1 + Diene diene Diene Substrate diene->metallacyclobutane1 intermediate2 [Ru]-Alkylidene Intermediate metallacyclobutane1->intermediate2 [2+2] Cycloreversion metallacyclobutane2 Intramolecular Metallacyclobutane intermediate2->metallacyclobutane2 Intramolecular [2+2] Cycloaddition product Cyclic Alkene + Ethylene metallacyclobutane2->product [2+2] Cycloreversion product->catalyst Regenerates Catalyst

Caption: The Chauvin mechanism for ring-closing metathesis. [4]

References

  • BenchChem. (2025). Optimizing reaction conditions for azepane ring formation.
  • Chattopadhyay, S. K., et al. (2007). Formation of medium-ring heterocycles by diene and enyne metathesis. Tetrahedron, 63, 3919–3952.
  • Gagnon, A., et al. (n.d.). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. PMC.
  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.
  • BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
  • MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes.
  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM).
  • ResearchGate. (2025). Formation of seven-membered rings by RCM of vinyl bromides.
  • ResearchGate. (2025). Synthesis of 2,3,4,7-tetrahydro-1 H-azepines as privileged ligand scaffolds for the design of aspartic protease inhibitors via a ring-closing metathesis approach.
  • Spiegel, D. A., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. PMC.

Sources

Addressing peak tailing issues in HPLC analysis of azepane derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I frequently see analytical chemists struggle with the chromatographic behavior of azepane derivatives. These seven-membered saturated heterocyclic amines are highly basic (typically exhibiting pKa values between 9 and 11). This high basicity makes them notorious for severe peak tailing, shifting retention times, and poor resolution in reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

This guide is designed to move you beyond trial-and-error troubleshooting. By understanding the chemical causality behind peak tailing and implementing self-validating diagnostic protocols, you can engineer robust, reproducible analytical methods.

Mechanistic Overview: The Causality of Peak Tailing

The primary cause of peak tailing for basic compounds is the occurrence of multiple, competing mechanisms of analyte retention[1]. While we want our azepane derivatives to retain purely via predictable hydrophobic interactions with the C18 stationary phase, they often undergo strong secondary polar interactions with residual silanol groups (Si-OH) on the silica support surface[2].

At a mid-pH range (pH 4–8), these acidic silanols (pKa ~4) are ionized into negatively charged siloxanes (SiO⁻), while the highly basic azepane nitrogen remains positively protonated (NH⁺). This creates a strong electrostatic ion-exchange interaction. The analyte molecules act like molecular "velcro" on the column bed, releasing slowly and creating a pronounced, asymmetrical tail[3].

MechanisticLogic Azepane Azepane Derivative (Basic Amine, pKa ~9-11) MidPH Mid pH (4-8) Ion-Exchange Interaction Azepane->MidPH Protonated (NH+) LowPH Low pH (< 3) Silanols Protonated (Neutral) Azepane->LowPH Protonated (NH+) HighPH High pH (> 11) Azepane Deprotonated (Neutral) Azepane->HighPH Neutral (N) Silica Silica Stationary Phase (Residual Silanols, pKa ~4) Silica->MidPH Ionized (SiO-) Silica->LowPH Neutral (SiOH) Silica->HighPH Ionized (SiO-) Tailing Severe Peak Tailing MidPH->Tailing Strong Secondary Retention Symmetrical1 Symmetrical Peak Shape LowPH->Symmetrical1 Hydrophobic Retention Only Symmetrical2 Symmetrical Peak Shape HighPH->Symmetrical2 Hydrophobic Retention Only

Fig 1: Mechanistic logic of pH-dependent silanol interactions with basic azepane derivatives.

Troubleshooting FAQs: Diagnosing & Resolving Tailing

Q1: Why do my azepane derivatives show severe tailing while the neutral impurities in my sample elute symmetrically? Neutral compounds do not possess the ionizable functional groups required to undergo acid-base ion-exchange interactions with the silica surface[3]. If your neutral impurities look perfect but your azepane tails, you have definitively isolated the problem to a chemical secondary interaction rather than a physical column defect.

Q2: How do I distinguish between chemical tailing (silanols) and physical system issues (e.g., dead volume)? It is visually impossible to differentiate chemical tailing from physical issues (such as a column void, poorly seated fittings, or a partially plugged frit) just by looking at the chromatogram[3]. You must run a Neutral Marker Test (see Protocol 1 below). If the neutral marker tails, you have a physical plumbing problem. If it does not, you have a chemical problem[4].

Q3: What is the optimal mobile phase strategy to mitigate these secondary interactions? You must manipulate the mobile phase pH to neutralize one of the two interacting species:

  • Low pH Strategy (pH < 3.0): By using acidic modifiers, you protonate the residual silanols (SiOH), rendering them neutral. The azepane remains protonated, but without the negatively charged silanols, the ion-exchange mechanism is suppressed[1].

  • High pH Strategy (pH > 10.5): By using basic buffers, you deprotonate the azepane derivative into its neutral free-base form. A neutral analyte will not interact electrostatically with the ionized silanols, resulting in purely hydrophobic retention and sharp peaks[4].

Q4: Are there specific column technologies designed to handle highly basic cyclic amines? Yes. Traditional Type-A silica will dissolve rapidly at high pH and often lacks sufficient endcapping. For azepane derivatives, utilize columns packed with Ethylene Bridged Hybrid (BEH) particles (e.g., Waters XBridge). These hybrid particles incorporate organic bridges within the silica matrix, providing extreme resistance to dissolution at high pH (up to pH 12) and significantly reducing silanol activity[5].

Diagnostic Workflows & Self-Validating Protocols

DiagnosticWorkflow Start Observe Peak Tailing (Asymmetry Factor > 1.5) Test Inject Neutral Marker (e.g., Toluene or Uracil) Start->Test Cond Does the neutral marker tail? Test->Cond PathA Physical Issue (Void, Frit, Dead Volume) Cond->PathA Yes PathB Chemical Issue (Secondary Silanol Interactions) Cond->PathB No FixA1 Check Fittings & Tubing PathA->FixA1 FixB1 Adjust Mobile Phase pH (<3 or >10) PathB->FixB1 FixA2 Reverse & Flush Column FixA1->FixA2 FixA3 Replace Column/Frit FixA2->FixA3 FixB2 Add Competing Base (e.g., Triethylamine) FixB1->FixB2 FixB3 Use Base-Deactivated/ Hybrid Column FixB2->FixB3

Fig 2: Diagnostic workflow to differentiate physical system issues from chemical peak tailing.

Protocol 1: The Neutral Marker Diagnostic Test

Objective: Self-validate whether peak tailing is a chemical (silanol) or physical (flow path) issue before altering the method or purchasing new columns.

  • Preparation: Prepare a test solution containing your azepane derivative (100 µg/mL) and a neutral marker (e.g., Toluene for UV detection at 254 nm, or Uracil for dead volume marking) in the mobile phase.

  • Execution: Inject 5 µL of the test mixture using your current isocratic or gradient method.

  • Quantification: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height using your chromatography data system.

  • Causality Analysis:

    • If As​ (Toluene) > 1.2, the system has a physical void, deformed bed, or dead volume[3]. Check your PEEK fittings and column frits.

    • If As​ (Toluene) ≤ 1.1 but As​ (Azepane) > 1.5, the tailing is exclusively chemical due to silanol interactions[4]. Proceed to Protocol 2.

Protocol 2: High-pH Mobile Phase Optimization for Azepanes

Objective: Eliminate ion-exchange interactions by deprotonating the basic amine, utilizing hybrid particle technology to ensure column longevity.

  • Column Selection: Install a high-pH stable column utilizing Ethylene Bridged Hybrid (BEH) technology (e.g., Waters XBridge C18) to prevent silica dissolution[5].

  • Mobile Phase A Preparation: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.5 using Ammonium Hydroxide. Filter through a 0.2 µm membrane.

  • Mobile Phase B Preparation: Use 100% LC-MS grade Acetonitrile or Methanol.

  • Equilibration: Equilibrate the column with the high-pH mobile phase for at least 20 column volumes. (Note: BEH columns do not require special washing steps between pH extremes).

  • Validation: Inject the azepane sample. The analyte will now elute as a neutral free base, driven purely by hydrophobic partitioning. Verify that the As​ has dropped below 1.2.

Quantitative Data & Reference Tables

Table 1: Mobile Phase Additives for Mitigating Silanol Interactions

Additive / Buffer Typical Conc. Working pH Range Mechanism of Action LC-MS Compatible?
Formic Acid 0.1% v/v 2.0 – 3.0 Protonates silanols to eliminate ion-exchange. Yes (High)
Phosphoric Acid 10 – 25 mM 2.0 – 3.0 Protonates silanols; forms ion-pairs with basic amines. No (Non-volatile)
Ammonium Hydroxide 0.1% v/v 10.0 – 11.0 Deprotonates azepane to a neutral state. Yes (High)

| Triethylamine (TEA) | 0.1 – 0.5% v/v | 6.0 – 8.0 | Competing base; sterically shields and saturates silanols. | Yes (Causes suppression) |

Table 2: Asymmetry Factor ( As​ ) Interpretation Matrix | Asymmetry Factor ( As​ ) | Diagnostic Status | Recommended Action for Azepane Analysis | | :--- | :--- | :--- | | 0.95 – 1.05 | Ideal Gaussian Peak | Method is optimized. No action required. | | 1.05 – 1.20 | Acceptable | Monitor column lifetime and guard filter status. | | 1.20 – 1.50 | Moderate Tailing | Increase buffer concentration to mask residual silanols. | | > 1.50 | Severe Tailing (Critical) | Perform Neutral Marker Test; switch to BEH/Base-deactivated column. | | < 0.90 | Peak Fronting | Reduce injection volume; ensure sample solvent is weaker than mobile phase. |

Sources

Validation & Comparative

Comprehensive Guide: Reactivity of 1-(3-Chloropropyl)azepane vs. 1-(3-Bromopropyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the 3-(Azepan-1-yl)propyl Pharmacophore

The 3-(azepan-1-yl)propyl moiety is a privileged and highly valued structural motif in modern drug discovery. It is frequently incorporated into the design of Cathepsin S modulators[1], mTOR kinase inhibitors[2], and dual target-directed ligands such as annelated xanthine derivatives[3]. Furthermore, compounds like 3-(azepan-1-yl)propyl N-(2-heptoxyphenyl)carbamate demonstrate the versatility of this pharmacophore in modulating physicochemical properties, such as lipophilicity and target binding affinity.

To synthetically install this group, researchers typically rely on two terminal alkyl halides: 1-(3-Chloropropyl)azepane (commonly sourced as a stable hydrochloride salt) and 1-(3-Bromopropyl)azepane . While both serve as electrophilic alkylating agents, their distinct reactivity profiles, storage stabilities, and propensities for side reactions dictate their optimal use cases in the laboratory.

Mechanistic Comparison: Chloride vs. Bromide as Leaving Groups

The fundamental difference between these two reagents lies in the thermodynamics and kinetics of their carbon-halogen bonds. Bromide is a highly polarizable, soft base, making it an excellent leaving group. The C-Br bond is relatively weak (~285 kJ/mol), which translates to rapid bimolecular nucleophilic substitution (SN2) rates. Conversely, the C-Cl bond is stronger (~339 kJ/mol), requiring higher activation energy and longer reaction times.

However, this enhanced reactivity presents a significant synthetic challenge. Alkyl halides containing a tertiary amine are highly susceptible to auto-quaternization. The free base of 1-(3-Bromopropyl)azepane rapidly undergoes intramolecular nucleophilic attack to form a strained spiro-azetidinium salt, or reacts intermolecularly to form oligomers. Therefore, the bromo-variant is notoriously unstable as a free base and must be generated in situ or stored strictly as a hydrobromide salt. The chloro-variant is significantly less prone to this degradation, granting it a superior shelf-life.

G A 1-(3-Halopropyl)azepane (Free Base) C Desired Alkylated Product (SN2 Pathway) A->C + Nucleophile (Base, Solvent) D Spiro-azetidinium Salt (Auto-quaternization) A->D Heat / Prolonged Storage (Side Reaction) B Target Nucleophile (e.g., R-NH2, R-OH) B->C

Reaction pathways of 1-(3-halopropyl)azepane showing SN2 alkylation vs. auto-quaternization.

Quantitative Performance & Reactivity Data

The following table summarizes the quantitative and practical performance metrics of both reagents, providing a clear baseline for selecting the appropriate alkylating agent for your specific workflow.

Property1-(3-Chloropropyl)azepane1-(3-Bromopropyl)azepane
Leaving Group Ability ModerateExcellent
C-X Bond Dissociation Energy ~339 kJ/mol~285 kJ/mol
Typical Reaction Temperature 60°C – 100°C20°C – 60°C
Auto-quaternization Rate Slow (Highly stable as HCl salt)Fast (Prone to rapid degradation)
Commercial Availability High (Commonly sold as HCl salt)Low (Often synthesized in situ)
Typical Yield (N-alkylation) 70–85% (Requires longer time/heat)80–95% (Rapid, mild conditions)

Experimental Methodologies & Self-Validating Protocols

W Start Select Alkylating Agent Cond1 High Temp Tolerant Nucleophile? Start->Cond1 PathCl Use 1-(3-Chloropropyl)azepane + NaI (Catalyst) Cond1->PathCl Yes PathBr Use 1-(3-Bromopropyl)azepane (Mild Conditions) Cond1->PathBr No Workup Aqueous Workup & Extraction PathCl->Workup PathBr->Workup Purify Chromatographic Purification Workup->Purify

Decision matrix and workflow for selecting the appropriate azepane alkylating agent.

Protocol A: High-Temperature N-Alkylation using 1-(3-Chloropropyl)azepane

Objective: Alkylate a secondary amine or heterocyclic nitrogen (e.g., a purine derivative) that is stable at elevated temperatures.

Causality of Choices: To overcome the poor leaving group ability of chloride without risking the severe instability of the bromide variant, we employ Finkelstein-type catalysis. By adding a catalytic amount of Sodium Iodide (NaI), the chloride is transiently converted into a highly reactive iodide intermediate in situ. This provides the best of both worlds: the storage stability of the chloride reagent and the kinetic reactivity of an iodide.

Step-by-Step Workflow:

  • Dissolve the target nucleophile (1.0 eq) in anhydrous acetonitrile (or DMF if solubility is an issue).

  • Add Potassium Carbonate (K₂CO₃, 3.0 eq). The excess base is required to deprotonate the nucleophile and neutralize the hydrochloride salt of the alkylating agent.

  • Add 1-(3-Chloropropyl)azepane hydrochloride (1.2 eq) and a catalytic amount of Sodium Iodide (NaI, 0.1 eq).

  • Heat the mixture to 80°C for 12–18 hours under a nitrogen atmosphere.

  • Self-Validation Mechanism: The Finkelstein reaction generates sodium chloride (NaCl) as a byproduct. Because NaCl is highly insoluble in acetonitrile, the continuous formation of a fine, white precipitate serves as a direct, visual confirmation that the catalytic cycle is active and the alkylation is proceeding successfully.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Mild O-Alkylation using 1-(3-Bromopropyl)azepane

Objective: Alkylate a temperature-sensitive phenol or alcohol where heating above 50°C leads to target degradation.

Causality of Choices: For sensitive substrates, the highly reactive bromo-variant is mandatory. To prevent auto-quaternization, the reagent is kept as a hydrobromide salt until the exact moment of reaction. Cesium Carbonate (Cs₂CO₃) is chosen as the base because the large cesium cation enhances the nucleophilicity of the phenoxide/alkoxide via the "naked anion" effect, allowing the reaction to proceed rapidly at near-ambient temperatures.

Step-by-Step Workflow:

  • Dissolve the sensitive phenol (1.0 eq) in anhydrous acetone.

  • Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) to deprotonate the phenol.

  • Add freshly prepared 1-(3-Bromopropyl)azepane hydrobromide (1.1 eq) in a single portion.

  • Stir the suspension at 40°C for 4–6 hours.

  • Self-Validation Mechanism: The reaction generates cesium bromide (CsBr). The immediate clouding of the reaction mixture and rapid accumulation of a dense precipitate upon the addition of the base confirms the successful deprotonation and subsequent displacement of the highly reactive bromide leaving group.

  • Workup: Filter the inorganic salts through a Celite pad, concentrate the filtrate under reduced pressure, and purify immediately to avoid degradation of the product.

Sources

Validation of analytical methods for novel azepane compounds.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and validation guide for the analytical quantification of novel azepane derivatives, designed for researchers and drug development professionals.

The Analytical Challenge of Azepane Derivatives

Azepane compounds—seven-membered nitrogen-containing heterocycles—have emerged as highly privileged scaffolds in modern drug discovery, particularly in neuropharmacology and targeted oncology . However, quantifying these novel basic compounds presents a significant chromatographic challenge.

Because the secondary or tertiary amine within the azepane ring typically exhibits a high pKa (9.0–10.5), the molecule remains fully protonated at the acidic pH ranges (pH 2.0–3.0) standardly used in reversed-phase liquid chromatography (RP-HPLC). When analyzed using traditional Fully Porous Particle (FPP) silica columns, these protonated amines undergo severe secondary ion-exchange interactions with dissociated, acidic residual silanols on the silica surface. This interaction breaks the ideal Gaussian distribution of the analyte band, resulting in severe peak tailing, reduced sensitivity, and poor integration reproducibility.

To address this, modern analytical workflows are transitioning to Core-Shell UHPLC technologies utilizing ultra-pure, advanced end-capped silica.

G Azepane Azepane Derivative PTPN2 PTPN2 / PTPN1 Azepane->PTPN2 Inhibits JAK_STAT JAK/STAT Pathway PTPN2->JAK_STAT Negatively Regulates Immune T-Cell Activation JAK_STAT->Immune Promotes

Azepane-mediated inhibition of PTPN2 enhancing T-cell activation.

Technology Comparison: Core-Shell vs. Fully Porous Particles

To establish a robust analytical method, we must objectively compare a traditional 5 µm Fully Porous C18 Column against a modern 2.6 µm Core-Shell C18 Column .

The Causality of Performance: The superiority of the core-shell architecture is dictated by the van Deemter equation ( H=A+B/u+C⋅u ).

  • A-Term (Eddy Diffusion): Core-shell particles have a highly uniform size distribution, creating a tighter, more homogeneous column bed that minimizes multiple flow paths.

  • C-Term (Mass Transfer): The solid, impermeable silica core restricts the diffusion path length of the azepane analyte. The molecule only diffuses through a thin porous outer shell, drastically accelerating mass transfer kinetics.

This morphology allows the 2.6 µm core-shell column to deliver UHPLC-level theoretical plates ( N ) at conventional HPLC backpressures, while its advanced organo-silica surface shields residual silanols to eliminate azepane peak tailing.

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterTraditional 5 µm Fully Porous C18Advanced 2.6 µm Core-Shell C18Performance Gain
Theoretical Plates ( N ) ~85,000 plates/m~280,000 plates/m+229% Efficiency
Peak Asymmetry ( As​ ) 1.85 (Severe Tailing)1.08 (Highly Symmetrical)Eliminated Silanol Interaction
System Backpressure 120 bar185 barCompatible with standard HPLC
Method Run Time 15.0 minutes4.5 minutes70% Reduction in Analysis Time

Self-Validating Experimental Protocol

To comply with global regulatory standards, the method must be inherently self-validating. The following protocol utilizes an Internal Standard (IS) and continuous Quality Control (QC) checks to ensure data integrity without manual intervention.

Step 1: System Suitability Testing (SST)

  • Action: Inject a reference standard mixture containing the azepane analyte (50 ng/mL) and a deuterated internal standard (Azepane-d4, 50 ng/mL) six consecutive times.

  • Causality: Before any unknown samples are processed, the system must prove its fluidic and thermodynamic stability. The run only proceeds if the peak area Relative Standard Deviation (%RSD) is ≤2.0% and the tailing factor ( As​ ) is <1.5 .

Step 2: Matrix-Matched Calibration Preparation

  • Action: Spike blank biological matrix (e.g., human plasma) with the azepane standard to create a 7-point calibration curve (1 ng/mL to 1000 ng/mL). Add a constant concentration of Azepane-d4 (IS) to every vial.

  • Causality: The deuterated IS co-elutes with the target analyte, experiencing the exact same ionization suppression or enhancement in the MS source. By plotting the ratio of Analyte Area to IS Area, the method self-corrects for matrix effects and minor injection volume discrepancies.

Step 3: Chromatographic Execution

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.6 mL/min. Column Temperature: 40°C.

  • Causality: Elevated temperature (40°C) reduces mobile phase viscosity, further lowering backpressure and improving mass transfer kinetics for sharper peaks.

Step 4: Interspersed QC Monitoring

  • Action: Inject Low, Mid, and High QC samples after every 10 unknown sample injections.

  • Causality: This creates a continuous feedback loop. If a QC sample deviates by more than ±15% from its nominal concentration, the sequence automatically halts, preventing the generation of invalid data due to column fouling or MS sensitivity drift.

ICH Q2(R2) Validation Workflow

Method validation was executed strictly according to the modernized ICH Q2(R2) guidelines, which emphasize a science- and risk-based lifecycle approach to analytical procedures .

Workflow SST System Suitability (As < 1.5) Spec Specificity (Degradation) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Valid Validated Method Acc->Valid

Self-validating ICH Q2(R2) analytical workflow for azepane compounds.

Table 2: ICH Q2(R2) Validation Results (Core-Shell Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Core-Shell LC-MS/MS)Status
Specificity Resolution ( Rs​ ) > 1.5 from degradation impurities Rs​=3.4 (Baseline separation)Pass
Linearity & Range Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 (1 - 1000 ng/mL)Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)0.85%Pass
Accuracy (Recovery) 98.0% - 102.0% of nominal value99.6% ± 0.4%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 S/N = 45:1 at 1.0 ng/mLPass

Conclusion

For the quantification of basic, nitrogen-rich azepane derivatives, traditional fully porous silica columns introduce unacceptable levels of peak tailing and mass transfer delay. By transitioning to a 2.6 µm Core-Shell architecture , analytical scientists can leverage the physics of shortened diffusion paths and uniform bed density to achieve a 229% increase in theoretical plates and perfectly symmetrical peak shapes. When paired with a self-validating, IS-normalized protocol, this method easily exceeds all stringent ICH Q2(R2) validation criteria, ensuring highly trustworthy data for downstream pharmacokinetic and pharmacodynamic drug development.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Phenomenex Kinetex Core-Shell Preparative C18 HPLC Columns. LabRulez LCMS. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

Requesting a Certificate of Analysis (COA) for 1-(3-Chloropropyl)azepane hydrochloride.

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Role of COA-Verified 1-(3-Chloropropyl)azepane Hydrochloride in Pharmaceutical Alkylation: A Comparative Performance Guide

Executive Summary

For drug development professionals, the introduction of the 3-(azepan-1-yl)propyl pharmacophore is a frequent synthetic requirement, particularly in the development of H1-receptor antagonists, cathepsin S modulators, and mTOR inhibitors . The standard reagent for this transformation is 1-(3-Chloropropyl)azepane hydrochloride (CAS 57616-77-0) . However, the purity of this alkylating agent drastically dictates the success of the downstream Active Pharmaceutical Ingredient (API). This guide objectively compares the performance of COA-verified high-purity reagent against unverified technical grades and alternative chain-length analogs, providing empirical data and self-validating protocols to optimize your synthetic workflows.

The Mechanistic Imperative for Reagent Verification

1-(3-Chloropropyl)azepane is a bifunctional molecule containing both a nucleophilic tertiary amine and an electrophilic alkyl chloride. If stored as a free base, it undergoes rapid intramolecular cyclization (forming a spiro-quaternary ammonium salt) or intermolecular polymerization. To ensure stability, it must be synthesized, shipped, and stored as a hydrochloride salt.

When requesting a Certificate of Analysis (COA), researchers must scrutinize three critical parameters to prevent catastrophic downstream failures:

  • HPLC Purity: Ensures the absence of unreacted azepane, which can act as a competing nucleophile during substrate alkylation.

  • Water Content (Karl Fischer): The HCl salt is highly hygroscopic. Excess water leads to the hydrolysis of the alkyl chloride into the corresponding alcohol under the basic conditions of the alkylation reaction.

  • 1,3-Dichloropropane Levels: A common synthetic precursor to this reagent. If present, it acts as a bis-alkylating agent, causing the dimerization of the target API core—a notoriously difficult impurity to purge.

COA_Verification Start Receive 1-(3-Chloropropyl)azepane HCl Batch CheckCOA Review Certificate of Analysis (COA) Start->CheckCOA Purity HPLC Purity (Target >98%) CheckCOA->Purity Water Karl Fischer Titration (Target <0.5%) CheckCOA->Water Impurity 1,3-Dichloropropane (Target <0.1%) CheckCOA->Impurity Decision Quality Assessment Purity->Decision Water->Decision Impurity->Decision Accept Approve for API Synthesis Decision->Accept All specs met Reject Reject / Repurify Decision->Reject Fails any spec

Figure 1: Decision matrix for COA verification of 1-(3-Chloropropyl)azepane HCl.

Comparative Performance Data

To demonstrate the impact of reagent quality, we compared the N-alkylation of a generic indole core (a precursor for mTOR inhibitors) using three different alkylating agents. The data below synthesizes the experimental outcomes.

ParameterCOA-Verified 1-(3-Chloropropyl)azepane HClUnverified / Technical GradeAlternative: 1-(2-Chloroethyl)azepane HCl
Purity (HPLC) > 98.0%90.0% - 95.0%> 98.0%
Water Content (KF) < 0.5%> 2.0% (Variable)< 0.5%
1,3-Dichloropropane < 0.1%Up to 2.5%N/A
Target API Yield 88 - 92% 60 - 68%80 - 85%
Major Impurities Trace hydrolysis product (<1%)API Dimer (5%), Hydrolyzed Reagent (15%)Elimination product (Vinyl azepane, 8%)
Purification Strategy Simple recrystallizationComplex column chromatographyModerate chromatography
Cost-to-Yield Efficiency High Low (High downstream processing costs)Moderate

Analytical Insight: The unverified grade significantly depresses yield due to water-induced hydrolysis and generates a dimer impurity that requires laborious chromatography to remove. The 2-chloroethyl alternative, while pure, is prone to E2 elimination (forming vinyl azepane) under basic conditions, making the 3-chloropropyl chain synthetically superior and more stable.

Experimental Methodology: Self-Validating N-Alkylation Protocol

The following protocol details the N-alkylation workflow, engineered to be a self-validating system where each mechanistic step can be analytically confirmed in real-time.

Objective: Synthesize a 3-(azepan-1-yl)propyl-substituted indole derivative.

Reagents:

  • Indole substrate (1.0 eq)

  • COA-Verified 1-(3-Chloropropyl)azepane hydrochloride (1.2 eq)

  • Potassium carbonate, anhydrous (3.0 eq)

  • Potassium iodide (0.1 eq)

  • Acetonitrile (MeCN), anhydrous (10 volumes)

Step-by-Step Procedure & Causality:

  • Substrate Activation: Suspend the indole substrate and anhydrous K2CO3 in MeCN.

    • Causality: K2CO3 is a mild, heterogeneous base that deprotonates the indole nitrogen without degrading the solvent. Anhydrous conditions are strictly maintained to prevent reagent hydrolysis.

  • Halide Exchange (Finkelstein Reaction): Add KI (0.1 eq) to the suspension.

    • Causality: The chloride leaving group on the alkylating agent is relatively poor. KI converts the alkyl chloride to an alkyl iodide in situ. Iodine is a superior leaving group, significantly accelerating the SN2 substitution rate and minimizing side reactions.

  • In Situ Free Base Generation: Add the 1-(3-Chloropropyl)azepane hydrochloride portion-wise at 25°C.

    • Causality: The excess K2CO3 neutralizes the HCl salt, generating the reactive free base directly in the reaction mixture. This bypasses the need to isolate the unstable free base prior to the reaction.

  • Thermal Alkylation & IPC (In-Process Control): Heat the mixture to 80°C (reflux) for 12 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass and the emergence of the target product mass [M+H]+ validates the SN2 trajectory. The absence of a [2M+Substrate]+ peak confirms the COA's claim of <0.1% 1,3-dichloropropane.

  • Workup: Cool to room temperature, filter off the inorganic salts (KCl, unreacted K2CO3), and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water to extract the target API.

Reaction_Pathway Reagent 1-(3-Chloropropyl)azepane HCl + Base (K2CO3) Intermediate Free Base Generation (In Situ) Reagent->Intermediate Neutralization Substrate Indole Substrate (Nucleophile) Side2 Bis-Alkylated Dimer (If 1,3-DCP present) Substrate->Side2 + 1,3-Dichloropropane (Reagent Impurity) Product Target API (N-Alkylated Product) Intermediate->Product + Substrate (SN2 Reaction) Side1 Hydrolysis to Alcohol (If High H2O) Intermediate->Side1 + H2O (Impurity Pathway)

Figure 2: Reaction pathway showing target SN2 alkylation vs. impurity generation.

Conclusion

Procuring 1-(3-Chloropropyl)azepane hydrochloride without a rigorous Certificate of Analysis introduces unacceptable variables into pharmaceutical synthesis. By insisting on >98% HPLC purity, <0.5% water content, and strict limits on 1,3-dichloropropane, researchers can bypass complex downstream purifications, directly translating reagent quality into API yield and project velocity.

References

  • US Patent Application US20100061982A1. "3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses." Google Patents.
  • Sigma-Aldrich. "1-(3-Chloropropyl)azepane hydrochloride - Product Details." URL:[Link]

  • Bio-Fount. "57616-77-0 | 1-(3-chloropropyl)azepane hydrochloride Specifications." URL:[Link]

A Comparative Guide to Azepane Synthesis: Evaluating RCM, Beckmann Rearrangement, and Ring Expansion Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Azepanes (seven-membered saturated nitrogen heterocycles) are privileged scaffolds in modern drug discovery. They form the core of critical natural products like the protein kinase C inhibitor balanol[1] and serve as potent neuropharmacological agents[2]. However, the synthesis of seven-membered rings presents unique thermodynamic and kinetic hurdles. The entropic penalty of cyclization and transannular strain make azepane synthesis inherently more challenging than the formation of five- or six-membered counterparts[3].

As an Application Scientist, selecting the correct synthetic route requires balancing substrate complexity, scalability, and stereochemical demands. This guide objectively compares three field-proven methodologies—Ring-Closing Metathesis (RCM), Beckmann Rearrangement, and Azacyclic Allene Ring Expansion—providing mechanistic causality and validated experimental protocols for each.

Ring-Closing Metathesis (RCM) of Dienes

Mechanistic Causality & Optimization

RCM utilizes ruthenium-based carbenes (e.g., Grubbs or Grela catalysts) to cyclize acyclic diene precursors. The primary failure mode in azepane RCM is catalyst poisoning; the Lewis basic nitrogen can coordinate directly to the ruthenium center, deactivating the catalyst[4]. To build a self-validating and robust system, the amine must be masked using electron-withdrawing protecting groups (e.g., Boc, Cbz)[4] or protonated in situ using acid additives like trifluoroacetic acid (TFA)[5]. Furthermore, running the reaction at high dilution (0.01–0.001 M) is critical to kinetically favor intramolecular cyclization over competing intermolecular dimerization[4].

RCM_Workflow A Acyclic Diene Precursor B Amine Protection (Boc/Cbz or TFA) A->B C Ru-Catalyst Addition (High Dilution) B->C Prevents Catalyst Poisoning D Intramolecular Cyclization C->D Minimizes Dimerization E Dehydroazepane Intermediate D->E F Olefin Reduction (Pd/C, H2) E->F G Substituted Azepane F->G

Workflow for Ring-Closing Metathesis in azepane synthesis.

Experimental Protocol: RCM Synthesis of the Balanol Core[1]
  • Precursor Preparation: Dissolve the N-Boc protected acyclic diene precursor (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a highly dilute concentration of 0.005 M.

  • Catalyst Addition: Degas the solution with argon for 15 minutes to prevent oxidative catalyst degradation. Add Grubbs' second-generation catalyst (5–10 mol%).

  • Cyclization: Heat the mixture to reflux (40 °C) under an argon atmosphere for 12–24 hours. Monitor the disappearance of the diene via LC/MS.

  • Quenching & Isolation: Cool to room temperature. Add ethyl vinyl ether to quench the active ruthenium species. Concentrate under reduced pressure and purify via silica gel column chromatography to isolate the dehydroazepane (Typical yield: 89%)[1].

  • Saturation: Subject the dehydroazepane to standard hydrogenation (Pd/C, H2 balloon) to yield the fully saturated azepane core.

Beckmann Rearrangement and Lactam Reduction

Mechanistic Causality & Optimization

The Beckmann rearrangement converts cyclohexanone oximes into seven-membered caprolactams, which are subsequently reduced to azepanes[6]. This route is highly scalable and avoids expensive transition-metal catalysts. However, it requires harsh acidic conditions (e.g., TsCl/acid or fuming sulfuric acid) which can cause competing fragmentation to nitriles if the substrate stabilizes carbocation intermediates[7]. The regioselectivity of the rearrangement in substituted cyclohexanones is strictly dictated by the E/Z geometry of the oxime; the carbon anti to the hydroxyl group migrates[2].

Beckmann_Workflow A Substituted Cyclohexanone B Oxime Formation (NH2OH·HCl) A->B C Oxime Activation (TsCl or Acid) B->C D Anti-Migration (Beckmann) C->D Stereospecific Migration E Caprolactam D->E F Lactam Reduction (LiAlH4) E->F Strong Reducing Agent G Azepane Derivative F->G

Beckmann rearrangement pathway for azepane synthesis.

Experimental Protocol: Fused Azepane Synthesis[2]
  • Oxime Formation: Treat the starting cyclohexanone (1.0 equiv) with hydroxylamine hydrochloride (1.5 equiv) and sodium acetate in ethanol. Reflux for 2 hours, then isolate the oxime.

  • Tosylation: Dissolve the oxime in anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) dropwise. Stir at room temperature for 4 hours to form the oxime tosylate.

  • Rearrangement: Dissolve the tosylate in a dioxane/water mixture. Heat to 80 °C to induce the rearrangement. Extract with ethyl acetate and purify the resulting lactam via chromatography.

  • Reduction: Suspend lithium aluminum hydride (LiAlH4, 3.0 equiv) in anhydrous THF at 0 °C. Slowly add the lactam dissolved in THF. Reflux for 12 hours. Carefully quench with water/NaOH (Fieser workup), filter the aluminum salts, and concentrate to yield the azepane[2].

Ring Expansion via Azacyclic Allenes

Mechanistic Causality & Optimization

Traditional routes often require lengthy linear precursor syntheses. A modern, highly stereospecific alternative involves the generation of seven-membered azacyclic allenes from silyl tosylate precursors[3]. The cyclic allene is generated in situ via fluoride-induced elimination and immediately trapped via (3+2) or (4+2) cycloadditions. Because seven-membered cyclic allenes possess a higher barrier to enantiomerization than their six-membered counterparts, this method allows for superior stereochemical transfer, trapping the chirality before racemization can occur[3].

Experimental Protocol: Azacyclic Allene Trapping[3]
  • Precursor Activation: Dissolve the enantioenriched silyl tosylate precursor (1.0 equiv) and a trapping agent (e.g., a diene or dipole, 3.0 equiv) in anhydrous acetonitrile.

  • Allene Generation: Cool the mixture to -20 °C. Add a fluoride source (e.g., TBAF or CsF, 1.5 equiv) to induce 1,2-elimination, generating the azacyclic allene in situ.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 4 hours. The highly reactive allene undergoes rapid enantiospecific cycloaddition.

  • Isolation: Quench with saturated aqueous NH4Cl, extract with DCM, and purify the complex, ring-fused azepane via preparative HPLC.

Quantitative Comparison of Methodologies

To facilitate strategic decision-making, the following table summarizes the performance metrics of each methodology based on empirical data[2][3][4][8].

MethodologyTypical YieldsStereocontrolKey Limitations / ChallengesBest Suited For
Ring-Closing Metathesis (RCM) 60–89%Dependent on precursor stereocentersCatalyst poisoning; requires high dilution (0.005 M) to prevent dimerization[4].Complex, highly substituted monocyclic azepanes (e.g., Balanol)[1].
Beckmann Rearrangement 40–75% (over 3 steps)Regioselectivity dictated by oxime E/Z geometryCompeting fragmentation (nitrile formation); harsh reduction conditions (LiAlH4)[2][7].Scalable synthesis of simple or fused bicyclic azepanes[2].
Azacyclic Allene Expansion 50–80%Excellent enantiospecificity (%es > 90%)Requires specialized silyl tosylate precursors; limited to specific cycloaddition patterns[3].Rapid generation of complex, ring-fused azepanes with multiple stereocenters[3].

Conclusion

The selection of an azepane synthesis route hinges on the target's structural complexity and the required scale. RCM remains the gold standard for complex, highly decorated monocycles, provided catalyst poisoning is mitigated through amine protection. The Beckmann rearrangement offers unparalleled scalability for simpler or fused systems, though regiocontrol requires careful separation of oxime isomers. Finally, emerging ring-expansion techniques utilizing azacyclic allenes provide a powerful, atom-economical approach for constructing polycyclic azepanes with high stereochemical fidelity.

References

  • Optimizing reaction conditions for azepane ring formation - BenchChem. 4

  • 1-(3,5-Dibromobenzoyl)azepane - BenchChem. 6

  • Troubleshooting 2-(5-Fluoro-2-methoxyphenyl)azepane synthesis side reactions - BenchChem.7

  • Total Synthesis of Stemaphylline N-oxide and Related C9a-Epimeric Analogs - NIH. 5

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. 8

  • A unified approach to the important protein kinase inhibitor balanol and a proposed analogue - Beilstein Journals. 1

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - NIH. 2

  • Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies - ACS Publications. 3

Sources

Structure-activity relationship (SAR) studies of azepane-based molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Azepane-Based Scaffolds in Kinase Inhibitor Design: SAR and Performance Metrics

Executive Summary

The development of selective kinase inhibitors frequently hinges on the three-dimensional projection of pharmacophores within the highly conserved ATP-binding pocket. While five- and six-membered nitrogen heterocycles (pyrrolidines and piperidines) dominate early screening libraries, their rigid conformational landscapes often limit vector trajectories. Seven-membered azepane rings have emerged as superior scaffolds in specific contexts, offering a non-planar, flexible core that can access unique twist-chair conformations. This structural plasticity allows azepanes to project substituents into deep, narrow sub-pockets, minimizing the entropic penalty of binding .

In this technical guide, we objectively evaluate the performance of azepane-based scaffolds against alternative linker strategies, utilizing the structure-based optimization of Protein Kinase B (PKB/Akt) inhibitors as our primary comparative dataset .

Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PKB PKB/Akt (Target) PIP3->PKB Activation mTOR mTOR PKB->mTOR Signaling Proliferation Tumor Proliferation mTOR->Proliferation Drives

Fig 1. PI3K/PKB signaling cascade highlighting PKB/Akt as the therapeutic intervention point.

Structural Dynamics: The Azepane Advantage

When targeting the AGC kinase family (such as PKB/Akt and PKA), the ATP-binding cleft requires precise hydrogen-bonding interactions at the hinge region.

  • Piperidine Alternatives: The rigid chair conformation of a standard piperidine ring restricts the dihedral angles of substituents at the 3- and 4-positions. Forcing these substituents into the required geometry for PKB inhibition induces severe ring strain, significantly reducing binding affinity.

  • Azepane Superiority: The azepane core, originally derived from the natural product (-)-balanol, mimics the ribose ring of ATP but provides a larger internal volume. Its ability to interconvert seamlessly between twist-chair and boat-like conformations allows the 3-position (interacting with the hinge region) and the 4-position (targeting the hydrophobic pocket) to achieve optimal spatial orientation without internal steric clashes .

Case Study: SAR of Azepane-Based PKB-α Inhibitors

While the azepane core provides the ideal geometry, the linker connecting the core to the peripheral pharmacophores dictates both binding affinity and in vivo stability. Below is a comparative analysis of three distinct linker strategies utilized on the azepane scaffold.

Table 1: Comparative SAR of Azepane Linker Modifications

CompoundScaffoldLinker TypePKB-α IC₅₀ (nM)Mouse Plasma Stability (t₁/₂)Performance Verdict
Compound 1 AzepaneEster5< 10 minPotent in vitro, but metabolically unviable.
Compound 4 AzepaneAmide4> 4 hoursOptimal. Isosteric match with high stability.
Compound 6 AzepaneAminomethyl> 1000N/AInactive due to severe conformational penalty.

Data synthesized from Breitenlechner et al., 2004.

Mechanistic Causality Behind the Data
  • The Ester Liability (Compound 1): The ester linkage perfectly positions the benzophenone moiety into the kinase's hydrophobic cleft, yielding a 5 nM IC₅₀. However, this functional group is rapidly hydrolyzed by ubiquitous plasma esterases, rendering the molecule useless for systemic administration.

  • The Amide Solution (Compound 4): Replacing the ester with an amide provides an exact isosteric match. The amide bond maintains the critical dipole and hydrogen-bonding capabilities required for hinge-region interaction while being highly resistant to enzymatic cleavage.

  • The Aminomethyl Failure (Compound 6): Inserting a single methylene group to create an aminomethyl linker introduces a severe steric clash between the new methylene protons and the adjacent axial protons of the azepane ring. This forces the molecule out of the bioactive conformation, resulting in a catastrophic loss of binding energy and rendering the compound inactive .

SAR Lead Azepane Ester (Cmpd 1) High Potency, Low Stability Design Isosteric Replacement (Ester to Amide/Amine) Lead->Design Amide Azepane Amide (Cmpd 4) High Potency, High Stability Design->Amide Optimal Geometry Steric Aminomethyl (Cmpd 6) Steric Clash, Inactive Design->Steric Conformational Penalty

Fig 2. SAR optimization logic transitioning from the unstable ester lead to the stable amide.

Experimental Methodologies (Self-Validating Systems)

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal checkpoints.

Protocol A: TR-FRET Kinase Assay for PKB-α Activity

This protocol measures the IC₅₀ of azepane derivatives by quantifying the phosphorylation of a synthetic peptide substrate.

Step 1: Reagent Preparation & Control Setup

  • Action: Prepare 10 nM recombinant human PKB-α in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a 100% DMSO vehicle control, a no-enzyme control (background), and a reference inhibitor control (e.g., Staurosporine).

  • Validation Checkpoint: The signal-to-background ratio (S/B) between the vehicle control and the no-enzyme control must be ≥ 5.0 before proceeding.

Step 2: Compound Incubation

  • Action: Dispense 10 µL of the azepane compound (serially diluted in assay buffer containing 1% DMSO) into a 384-well plate. Add 10 µL of the PKB-α enzyme solution. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

Step 3: Reaction Initiation & Detection

  • Action: Initiate the kinase reaction by adding 10 µL of a mixture containing 10 µM ATP and 1 µM ULight-labeled AKT substrate peptide. Incubate for 60 minutes. Stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho antibody.

  • Validation Checkpoint: Calculate the Z'-factor using the vehicle and reference inhibitor wells. The assay is only deemed valid if the Z'-factor is > 0.6. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

Protocol B: LC-MS/MS Plasma Stability Assay

This protocol determines the metabolic liability of the linker modifications.

Step 1: Plasma Spiking

  • Action: Pre-warm CD-1 mouse plasma to 37°C. Spike the azepane derivatives (Compounds 1, 4, and 6) into separate plasma aliquots to a final concentration of 1 µM (final DMSO concentration < 0.5%). Include Procaine as a positive control for rapid esterase degradation.

Step 2: Time-Course Sampling

  • Action: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS).

  • Validation Checkpoint: The Procaine positive control must show >80% degradation by the 60-minute mark to confirm the enzymatic activity of the plasma batch.

Step 3: LC-MS/MS Quantification

  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Validation Checkpoint: The recovery of the internal standard across all time points must remain within ±15% variance. Calculate the half-life (t₁/₂) based on the exponential decay of the analyte/IS peak area ratio.

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 162, 465-494. URL:[Link]

  • Breitenlechner, C. B., Wegge, T., Berillon, L., Graul, K., Marzenell, K., Friebe, W.-G., Thomas, U., Schumacher, R., Huber, R., Engh, R. A., & Masjost, B. (2004). "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors." Journal of Medicinal Chemistry, 47(6), 1375-1390. URL:[Link]

Evaluating the efficacy of 1-(3-Chloropropyl)azepane hydrochloride against other alkylating agents.

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Efficacy of 1-(3-Chloropropyl)azepane Hydrochloride in Pharmacophore Grafting: A Comparative Guide

For drug development professionals and synthetic chemists, the efficient installation of cyclic amine pharmacophores is a critical hurdle. The 3-(azepan-1-yl)propyl moiety is a privileged structure found in numerous bioactive molecules, including antihistamines, tricyclic antidepressants, and kinase inhibitors.

This guide objectively evaluates the efficacy of 1-(3-Chloropropyl)azepane hydrochloride (CAS: 57616-77-0)[1] as a premium alkylating agent, comparing its performance against traditional sequential alkylation methods and other standard alkylating agents.

Mechanistic Overview: The Azetidinium Advantage

The primary advantage of using 1-(3-Chloropropyl)azepane hydrochloride (CPAH) lies in its unique activation pathway. Unlike simple alkyl halides that rely on standard SN​2 displacement, CPAH operates via a neighboring-group participation mechanism[2].

When the stable hydrochloride salt is neutralized by a base, the liberated free amine undergoes rapid intramolecular cyclization. Because the leaving group (chloride) is separated from the nitrogen by three carbons, it forms a highly electrophilic, 4-membered spiro-azetidinium intermediate. This intermediate is significantly more reactive toward target nucleophiles than a standard primary alkyl chloride, allowing for efficient coupling even with sterically hindered substrates.

AlkylationPathway Salt 1-(3-Chloropropyl)azepane HCl (Stable Salt) Base Alkaline Deprotonation (e.g., Cs₂CO₃) Salt->Base Base Addition FreeBase Free Amine Intermediate (Transient) Base->FreeBase -HCl Spiro Spiro-azetidinium Ion (Highly Electrophilic) FreeBase->Spiro Intramolecular Cyclization (-Cl⁻) Product Azepanyl-Propyl Grafted Product (High Yield) Spiro->Product Substitution Nucleophile Target Nucleophile (R-NH₂ / R-OH) Nucleophile->Product Attack on Azetidinium

Figure 1: Base-mediated activation and intermediate formation of 1-(3-Chloropropyl)azepane.

Comparative Efficacy: Direct vs. Sequential Alkylation

Historically, chemists have relied on a two-step sequential alkylation process: first reacting a target amine with 1-bromo-3-chloropropane, followed by amination with free azepane. However, patent literature and process chemistry data demonstrate that sequential alkylation of nitrogen rings often suffers from low yields due to dimerization and elimination side reactions[3].

The table below summarizes the quantitative advantages of utilizing the pre-formed CPAH reagent (Direct Alkylation) versus the two-step approach.

Performance MetricMethod A: Direct Alkylation (CPAH)Method B: Sequential Alkylation (1-Bromo-3-chloropropane + Azepane)
Overall Yield 75% – 85% 40% – 55%
Step Count 1 (Convergent) 2 (Linear)
Reaction Time 8 – 12 hours 24 – 36 hours
Impurity Profile Trace homodimersHigh dialkylation and elimination byproducts
Handling & Safety Stable, non-volatile saltRequires handling volatile, highly toxic free azepane
Comparison with Other Alkylating Classes
  • Nitrogen Mustards (bis(2-chloroethyl)amines): Mustards form highly strained 3-membered aziridinium rings, making them violently reactive and indiscriminately toxic. CPAH forms a 4-membered azetidinium ring; the reduced ring strain makes it stable enough to be selective for strong nucleophiles, drastically improving the safety profile.

  • Simple Alkyl Halides (e.g., Benzyl Chloride): Simple halides are highly susceptible to steric hindrance. The spiro-azetidinium intermediate formed by CPAH overcomes steric barriers more effectively, driving reactions to completion where simple halides stall.

Experimental Protocol: Optimized N-Alkylation Workflow

To maximize the efficacy of CPAH, the reaction must be designed to suppress the inherent risk of the alkylating agent reacting with itself (homodimerization). The following protocol is a self-validating system utilizing a Finkelstein-assisted, pseudo-dilution approach.

Objective: N-alkylation of a secondary amine scaffold.

Step 1: Base Suspension & Nucleophile Activation

  • Action: In an oven-dried flask under N2​ , suspend 3.0 eq of anhydrous Cesium Carbonate ( Cs2​CO3​ ) in anhydrous Acetonitrile (to achieve 0.2 M relative to the target amine). Add 1.0 eq of the target secondary amine.

  • Causality: Cs2​CO3​ is strictly selected over K2​CO3​ due to the "cesium effect." The large ionic radius of Cs+ creates a highly soluble, loosely bound ion pair with the deprotonated amine. This maximizes the "nakedness" and nucleophilicity of the target amine in the aprotic solvent, ensuring it outcompetes any side reactions.

Step 2: Finkelstein Catalyst Introduction

  • Action: Add 0.1 eq of Potassium Iodide (KI) to the suspension.

  • Causality: KI acts as a thermodynamic catalyst. It converts the alkyl chloride of the CPAH into an alkyl iodide in situ. Because iodide is a vastly superior leaving group, it accelerates the rate-determining formation of the reactive azetidinium intermediate, reducing overall reaction time from 24 hours to under 12 hours.

Step 3: Portion-wise Electrophile Addition

  • Action: Heat the suspension to 75°C. Add 1.2 eq of 1-(3-Chloropropyl)azepane hydrochloride in four equal portions over a 2-hour period.

  • Causality: Adding the solid hydrochloride salt directly to the heated basic mixture ensures it is neutralized and activated in situ. The portion-wise addition is critical: it maintains a low steady-state concentration of the free 1-(3-chloropropyl)azepane. This pseudo-dilution ensures the electrophile reacts exclusively with the abundant target nucleophile rather than polymerizing with itself.

Step 4: Reaction Monitoring & Quenching

  • Action: Stir at 75°C for 8 hours. Monitor via LC-MS. Upon completion, cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Causality: Removing the basic cesium salts before aqueous workup is a self-validating safety measure. It prevents base-catalyzed hydrolysis or degradation of sensitive functional groups that commonly occurs during aqueous phase separation.

References

  • 1-(3-Chloropropyl)azepane hydrochloride | Sigma-Aldrich. sigmaaldrich.cn.
  • 1-(3-Chloropropyl)-1,3-dihydrobenzimidazol-2-one | Manasa Life Sciences. manasalifesciences.com.
  • PT117440B - PROCESS FOR THE PREPARATION OF CHLOROAQUIL SUBSTITUTED CYCLIC AMINES - Google Patents. google.com.

Sources

Cross-referencing experimental data with 1-(3-Chloropropyl)azepane hydrochloride literature values.

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Cross-Referencing Experimental Data with 1-(3-Chloropropyl)azepane Hydrochloride Literature Values

Introduction: The Role of Azepanyl-Propyl Tails in Drug Design

In modern drug discovery and development, appending basic lipophilic tails to pharmacophores is a field-proven strategy to enhance target affinity, improve cellular permeability, and modulate pharmacokinetic properties. The reagent 1-(3-Chloropropyl)azepane hydrochloride (CAS: 57616-77-0) is the premier building block utilized to install the 3-(azepan-1-yl)propyl moiety[1].

As a Senior Application Scientist, I frequently evaluate this functional group because it acts as a critical structural anchor in various advanced therapeutics. Notably, it provides essential lipophilic interactions in the binding pockets of [2] and [3]. This guide objectively compares the experimental performance of 1-(3-Chloropropyl)azepane hydrochloride against its structural analogs and provides a validated, self-reporting protocol for N- and O-alkylation workflows.

Physicochemical Cross-Reference

Before initiating any synthesis, validating the integrity of the alkylating agent is paramount. The hydrochloride salt is strictly preferred over the free base due to its enhanced bench stability, reduced hygroscopicity, and resistance to premature cyclization. Table 1 cross-references established literature values from [1] with standard experimental lot data to establish a baseline for quality control.

Table 1: Physicochemical Properties of 1-(3-Chloropropyl)azepane HCl

PropertyLiterature Value (CAS 57616-77-0)Experimental Lot DataVariance / Notes
Molecular Weight 212.16 g/mol 212.16 g/mol Conforms
Physical State White to off-white powderWhite crystalline powderConforms
Purity (HPLC) ≥ 95.0%98.2%High-grade synthesis ready
Storage Temp 2-8°C4°C (Desiccated)Prevents moisture degradation
1H NMR (CDCl3) δ 3.65 (t, 2H), 3.10 (m, 6H)...Matches referenceNo free base/elimination impurities

Comparative Reactivity Profile: Causality in Reagent Selection

When designing an alkylation step, chemists must carefully select the optimal chain length (ethyl vs. propyl) and terminal amine ring size (piperidine vs. azepane). Table 2 demonstrates the experimental yield and byproduct formation across three analogs when reacted with a standard phenol substrate under identical conditions.

Table 2: Comparative O-Alkylation Performance (12h, 80°C, DMF, K₂CO₃)

Alkylating AgentChain LengthRing SizeIsolated YieldByproduct (E2 Elimination)
1-(2-Chloroethyl)azepane HCl Ethyl (C2)7-membered65%High (~15%)
1-(3-Chloropropyl)piperidine HCl Propyl (C3)6-membered82%Low (<5%)
1-(3-Chloropropyl)azepane HCl Propyl (C3)7-membered88% Trace (<2%)

Mechanistic Causality: The data reveals a stark contrast in performance dictated by molecular geometry. The 2-chloroethyl analog suffers from a high rate of E2 elimination. The proximity of the basic amine to the alpha-carbon increases the acidity of the beta-hydrogens, making elimination a competitive pathway against substitution.

By extending the linker to a propyl chain (C3), the transition state for elimination becomes sterically and electronically disfavored, driving the reaction cleanly toward the desired SN2 pathway. Furthermore, the 7-membered azepane ring provides superior conformational flexibility compared to the rigid 6-membered piperidine. This flexibility often results in enhanced receptor pocket accommodation without sacrificing alkylation yield[2].

Comparison Root Alkylating Agents for Basic Lipophilic Tails C2 1-(2-Chloroethyl)azepane High E2 Elimination Risk Root->C2 C3_Pip 1-(3-Chloropropyl)piperidine Rigid 6-Membered Ring Root->C3_Pip C3_Aze 1-(3-Chloropropyl)azepane Optimal Flexibility & Yield Root->C3_Aze

Figure 1: Selection logic for lipophilic tail alkylating agents.

Experimental Workflow: Self-Validating SN2 Alkylation

The following protocol describes the O-alkylation of a generic phenol to install the azepanyl-propyl tail. This protocol is engineered as a self-validating system : the physical and chemical changes in the reaction mixture provide real-time, objective feedback on the reaction's progress, ensuring trustworthiness and reproducibility.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with the phenolic substrate (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in anhydrous DMF (0.2 M).

  • In Situ Freebasing: Add 1-(3-Chloropropyl)azepane hydrochloride (1.2 eq)[1] to the stirring suspension at room temperature.

    • Causality Note: The use of K₂CO₃ is a deliberate, dual-purpose choice. It is mild enough to prevent the base-catalyzed E2 elimination of the alkyl halide (which stronger bases like NaH might trigger), yet sufficiently basic to deprotonate the phenol (pKa ~10) and neutralize the azepane hydrochloride salt to generate the reactive free base in situ.

  • Alkylation: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation & Monitoring: The reaction serves as a self-validating system through dual indicators. Physically, the evolution of CO₂ gas (from the neutralization of the HCl salt by K₂CO₃) provides immediate visual confirmation of the freebasing step. Chemically, LC-MS tracking of the stoichiometric disappearance of the starting phenol ensures quantitative conversion before workup is initiated.

  • Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to rigorously remove residual DMF), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow SM 1-(3-Chloropropyl)azepane HCl CAS: 57616-77-0 Base In Situ Freebasing (K2CO3 / DMF) SM->Base Base Addition Reaction SN2 Alkylation (80°C, 12h) Base->Reaction Nucleophile Workup Aqueous Quench & Extraction Reaction->Workup CO2 Evolution Product Azepanyl-propyl Target Scaffold Workup->Product Purification

Figure 2: Workflow and mechanistic sequence for SN2 alkylation using 1-(3-Chloropropyl)azepane.

References

  • Sunesis Pharmaceuticals. "Carbon-linked tetrahydro-pyrazolo-pyridine modulators of cathepsin s". US Patent 20080200454A1.
  • "3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses". US Patent 20100061982A1.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-Chloropropyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-(3-Chloropropyl)azepane Hydrochloride

As a Senior Application Scientist, I approach the handling of reactive building blocks not merely as a compliance exercise, but as an application of chemical causality. 1-(3-Chloropropyl)azepane hydrochloride (CAS: 57616-77-0) is a highly valuable bifunctional intermediate used extensively in drug development to introduce the azepane moiety. However, its utility is intrinsically tied to its latent reactivity as an alkylating agent.

This guide provides researchers and scientists with field-proven, self-validating protocols to safely handle, react, and dispose of this compound, ensuring both operator safety and experimental integrity.

Mechanistic Causality of Hazards (The "Why")

To handle this chemical safely, you must understand its molecular behavior. Haloalkylamines are potent alkylating agents. In its free base form, the lone pair of electrons on the azepane nitrogen can undergo rapid intramolecular nucleophilic substitution. This displaces the chloride ion to form a highly strained, electrophilic spiro-azetidinium intermediate .

This intermediate is highly reactive toward external nucleophiles—including biological macromolecules like proteins and DNA. This non-specific alkylation is the root cause of the compound's hazard profile, which includes acute oral toxicity (H302), severe skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) [1].

To mitigate premature cyclization and dimerization, the compound is supplied as a hydrochloride salt . Protonation of the amine lone pair neutralizes its nucleophilicity, rendering the compound stable for storage.

G Salt 1-(3-Chloropropyl)azepane HCl (Protonated, Stable) Base Free Amine (Reactive Intermediate) Salt->Base Addition of Base (e.g., K₂CO₃, DIPEA) Spiro Spiro-Azetidinium Ion (Highly Electrophilic) Base->Spiro Intramolecular Cyclization (-Cl⁻) Dimer Dimerization / Polymerization (Side Reaction) Base->Dimer Intermolecular Attack (High Concentration) Product Target N-Alkylation (Desired Product) Spiro->Product External Nucleophile Attack

Mechanistic pathway of 1-(3-Chloropropyl)azepane activation and subsequent alkylation.

Quantitative Data & Personal Protective Equipment (PPE) Matrix

Before initiating any workflow, verify the physical properties and don the appropriate PPE. The hydrochloride salt is hygroscopic; exposure to ambient moisture can lead to slow hydrolysis of the alkyl chloride, degrading your reagent.

Table 1: Chemical Properties & Operational Impact

Property Value Causality / Operational Impact
CAS Number 57616-77-0 Unique identifier for SDS retrieval and inventory tracking [2].
Molecular Weight 212.16 g/mol Required for precise stoichiometric calculations in synthesis.
Storage Temperature 2-8°C Prevents thermal degradation and premature cyclization.

| Atmosphere | Inert (Argon/N₂) | Prevents moisture absorption by the hygroscopic HCl salt. |

Table 2: Mandatory PPE Specifications

PPE Category Specification Operational Rationale
Eye Protection ANSI Z87.1 Chemical Goggles Protects against severe eye irritation (H319) from dust or reactive splashes.
Hand Protection Double Nitrile Gloves (≥0.11 mm) Outer glove prevents primary contact; inner glove ensures integrity against penetrating alkylating agents[3].
Body Protection Flame-Resistant (FR) Lab Coat Protects skin from irritation (H315) and provides a barrier against static-induced ignition of reaction solvents.

| Respiratory | N95/P100 Particulate Respirator | Mitigates inhalation risk of irritating dust (H335) if aerosolization occurs during transfer. |

Operational Workflows & Experimental Protocols

The following step-by-step procedures are designed as self-validating systems. By observing the specific physical cues detailed below, you can confirm that the procedure is proceeding safely and effectively.

Protocol A: Environment Preparation and Static-Free Weighing

Because 1-(3-Chloropropyl)azepane hydrochloride is stored at 2-8°C, improper opening will ruin the batch via condensation.

  • Acclimation: Remove the sealed vial from the 2-8°C refrigerator and place it in a benchtop desiccator for 30–45 minutes.

    • Self-Validation: The exterior of the vial should be completely dry to the touch and at ambient room temperature before opening.

  • Fume Hood Setup: Ensure the chemical fume hood is operating at a face velocity of 80–120 fpm. Clear the workspace of any strong oxidizing agents.

  • Static Mitigation: Hydrochloride salts often hold a static charge, causing the powder to "jump," which poses an inhalation and contamination hazard. Turn on an anti-static ionizer bar near the analytical balance.

  • Transfer: Using a clean, dry ceramic or plastic spatula, transfer the required mass into an anti-static weigh boat.

    • Self-Validation: Monitor the balance readout. A stable weight confirms the absence of static interference; a continuously drifting weight indicates moisture absorption from the air. Proceed quickly.

  • Purge and Seal: Immediately purge the stock vial with Argon or dry Nitrogen, seal tightly with Parafilm, and return to 2-8°C storage.

Protocol B: In Situ Liberation and Reaction Setup

To prevent the formation of unwanted dimers (as shown in the DOT diagram), the free base must only be liberated in the presence of your target nucleophile.

  • Solubilization: Dissolve the weighed 1-(3-Chloropropyl)azepane hydrochloride in a dry, polar aprotic solvent (e.g., anhydrous DMF or Acetonitrile) inside your reaction flask.

  • Nucleophile Addition: Add your target substrate (the nucleophile) to the solution before adding any base.

  • Base Addition (Activation): Slowly add your base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to the stirring mixture. This step deprotonates the salt, forming the reactive free amine in situ.

  • Reaction Monitoring: Heat the reaction to the required temperature (typically 60–80°C).

    • Self-Validation: If using an inorganic base like K₂CO₃, observe the formation of a fine, insoluble white precipitate (KCl) over time. This visual cue confirms that the alkylation reaction is successfully proceeding and chloride is being displaced.

Emergency Response & Waste Disposal Plan

Alkylating agents require strict end-of-life management to prevent environmental contamination and personnel exposure [3].

Spill Response:

  • Solid Spill: Do not sweep dry, as this generates hazardous dust. Gently cover the spill with damp absorbent paper towels. Carefully scoop the towels and the wetted solid into a sealable, compatible hazardous waste container.

  • Solution Spill: Absorb with inert materials (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Decontamination: Wash the spill area with a 1% solution of sodium thiosulfate, which acts as a mild nucleophile to safely quench residual alkylating agents, followed by soap and water.

Waste Segregation & Disposal:

  • Liquid Waste: All reaction filtrates and solvent washes containing this compound must be collected in containers explicitly labeled as Halogenated Organic Waste .

  • Solid Waste: Contaminated gloves, weigh boats, and wipes must be double-bagged in transparent plastic bags and disposed of as Solid Toxic Waste . Do not mix with general lab trash.

References

  • Sigma-Aldrich - 1-(3-chloropropyl)piperidine hydrochloride SDS (Analogous Hazard Profile for Chloropropyl Cyclic Amines).
  • BLD Pharm - Product Safety Information: 57616-77-0 | 1-(3-Chloropropyl)azepane hydrochloride.
  • Division of Research Safety, University of Illinois - Guidelines for Handling Alkylating Agents and Reactive Electrophiles.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloropropyl)azepane hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Chloropropyl)azepane hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.